Product packaging for 4-Ethoxy-2-fluoropyridine(Cat. No.:CAS No. 175965-82-9)

4-Ethoxy-2-fluoropyridine

Cat. No.: B068156
CAS No.: 175965-82-9
M. Wt: 141.14 g/mol
InChI Key: GDBFDUQCZKHTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethoxy-2-fluoropyridine is a high-value fluorinated pyridine derivative engineered for advanced research and development, particularly in medicinal chemistry and material science. Its core structure combines an electron-donating ethoxy group at the 4-position with a strongly electron-withdrawing fluorine atom at the 2-position, creating a unique electronic profile and steric environment. This makes it a privileged scaffold for constructing novel molecular entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B068156 4-Ethoxy-2-fluoropyridine CAS No. 175965-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFDUQCZKHTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614292
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-82-9
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2-fluoropyridine (CAS: 175965-82-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluoropyridine, a key building block in medicinal chemistry. This document outlines its physicochemical properties, a detailed synthesis protocol, spectroscopic data, safety information, and its application in the synthesis of targeted therapeutics, specifically focusing on its role as a precursor to the c-Met kinase inhibitor, BMS-777607.

Physicochemical and Safety Data

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its key properties and safety information are summarized below.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
CAS Number 175965-82-9
Molecular Formula C₇H₈FNO[1][2]
Molecular Weight 141.14 g/mol [1][2]
Appearance Solid[3]
Boiling Point 187.1 °C at 760 mmHg[3]
Density Data not available
Melting Point Data not available
Solubility Data not available
Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl-substituted pyridine followed by nucleophilic substitution with an ethyl halide.

Reaction Scheme

G reactant1 2-Fluoro-4-hydroxypyridine intermediate Sodium 2-fluoro-4-pyridinoxyl reactant1->intermediate Deprotonation reactant2 Base (e.g., NaH) reagent Ethyl halide (e.g., EtI, EtBr) product This compound intermediate->product SN2 reaction

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5][6][7][8]

Materials:

  • 2-Fluoro-4-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-hydroxypyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the three protons on the pyridine ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.5-6.7dd
H-5~6.7-6.9dd
H-6~7.8-8.0d
-OCH₂-~4.0-4.2q~7.0
-CH₃~1.3-1.5t~7.0
¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~163-167 (d, ¹JCF ≈ 240 Hz)
C-3~95-100 (d, JCF ≈ 4 Hz)
C-4~165-170
C-5~105-110 (d, JCF ≈ 15 Hz)
C-6~145-150 (d, JCF ≈ 15 Hz)
-OCH₂-~63-67
-CH₃~14-16
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Technique Expected m/z
Electron Ionization (EI) [M]⁺ = 141.06
Electrospray Ionization (ESI) [M+H]⁺ = 142.07

Application in Drug Development: Synthesis of BMS-777607

This compound is a crucial intermediate in the synthesis of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2][9][10][11] The c-Met signaling pathway is often dysregulated in various cancers, making it an attractive target for cancer therapy.

The c-Met Signaling Pathway

The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion. Aberrant activation of this pathway is implicated in tumor growth and metastasis.

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT BMS777607 BMS-777607 BMS777607->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation Motility Motility & Invasion STAT->Motility

Caption: The c-Met Signaling Pathway and Inhibition by BMS-777607.

Synthetic Workflow for BMS-777607

This compound serves as a key building block for the synthesis of the pyridone core of BMS-777607. The following diagram illustrates a plausible synthetic workflow.

G start This compound intermediate1 N-(4-fluorophenyl)-4-ethoxy- pyridin-2-amine start->intermediate1 Step 1 step1 Reaction with 4-fluoroaniline intermediate2 4-ethoxy-1-(4-fluorophenyl)-2-oxo- 1,2-dihydropyridine-3-carboxylic acid intermediate1->intermediate2 Step 2 step2 Carboxylation product BMS-777607 intermediate2->product Step 3 step3 Amide coupling with 4-((2-amino-3-chloropyridin-4-yl)oxy) -3-fluoroaniline

Caption: Synthetic Workflow from this compound to BMS-777607.

This workflow highlights the importance of this compound as a starting material for constructing complex, biologically active molecules. The ethoxy group at the 4-position and the fluorine atom at the 2-position provide key handles for the subsequent chemical transformations required to build the final drug candidate.

References

4-Ethoxy-2-fluoropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Ethoxy-2-fluoropyridine, a key intermediate in organic synthesis and medicinal chemistry. It is intended to serve as a technical resource for professionals engaged in research and development.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈FNO.[1][2] Its structural characteristics, particularly the presence of a fluorine atom and an ethoxy group on the pyridine ring, make it a valuable building block in the synthesis of complex molecules. The physical state of the compound is typically a white to off-white solid.[1][3]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 175965-82-9[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₈FNO[1][2][7]
Molecular Weight 141.14 - 141.15 g/mol [1][2][7][9]
Appearance White to off-white Solid[1][3]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1][3][9]
Density 1.108 ± 0.06 g/cm³ (Predicted)[3]
Purity Typically ≥97%[1][9]
Storage Temperature 2-8°C, under inert gas[1][3][9]
InChI Key GDBFDUQCZKHTRP-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in standard literature. However, a plausible synthetic route can be devised based on established methods for the preparation of fluoropyridines and their derivatives, such as the Balz-Schiemann reaction.[10][11] A potential two-step process starting from 2-amino-4-ethoxypyridine is outlined below.

Proposed Synthetic Protocol:

  • Diazotization (Balz-Schiemann Reaction):

    • Dissolve 2-amino-4-ethoxypyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (0-5 °C) to form the pyridylammonium tetrafluoroborate salt.

    • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to the suspension. The temperature must be strictly maintained below 10 °C to ensure the stability of the diazonium salt intermediate.

    • The reaction progress is monitored by the dissolution of the initial salt and a slight color change.

    • The resulting 4-ethoxy-2-pyridinediazonium tetrafluoroborate is then isolated by filtration.

  • Fluorination (Thermal Decomposition):

    • The isolated and dried diazonium salt is subjected to thermal decomposition (pyrolysis). This step carefully heats the salt, leading to the release of nitrogen gas and boron trifluoride, yielding the desired this compound.

    • The crude product is then purified, typically through vacuum distillation or column chromatography, to remove impurities.

G cluster_0 cluster_1 A 2-Amino-4-ethoxypyridine B 4-Ethoxy-2-pyridinediazonium tetrafluoroborate A->B Diazotization C This compound B->C Fluorination R1 1. HBF₄ 2. NaNO₂ (aq) (0-5 °C) R2 Heat (Δ)

Proposed synthesis workflow for this compound.

Spectroscopic Analysis

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethoxy substituents. Additionally, a quartet and a triplet characteristic of the ethyl group (CH₂ and CH₃) of the ethoxy moiety would be present.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the carbons of the pyridine ring, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F). Signals for the two carbons of the ethoxy group would also be observed.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-F stretching, C-O-C (ether) stretching, and aromatic C=C and C=N stretching vibrations.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electronegative fluorine atom. This makes the C2 position, where the fluorine is attached, highly susceptible to nucleophilic aromatic substitution (SₙAr) .

This reactivity is a cornerstone of its utility in synthetic chemistry. Various nucleophiles (e.g., amines, alkoxides, thiols) can displace the fluoride ion to introduce a wide range of functional groups at the 2-position of the pyridine ring. This versatility makes this compound a valuable intermediate.

Applications in Drug Discovery: Substituted pyridines are prevalent scaffolds in medicinal chemistry. The 4-ethoxy-pyridine motif, in particular, has been incorporated into molecules with significant biological activity. For example, a complex derivative, BMS-777607, which contains a 4-ethoxy-pyridone core structure, has been identified as a potent and selective inhibitor of the Met kinase superfamily, with applications in oncology.[12] This highlights the potential of this compound as a starting material for the synthesis of novel therapeutic agents.

G cluster_0 Substrate This compound Product 2-Substituted-4-ethoxypyridine Substrate->Product SNAr Reaction LeavingGroup Fluoride (F⁻) Product->LeavingGroup Reagent Nucleophile (Nu⁻)

General reactivity pathway via Nucleophilic Aromatic Substitution.

Safety and Handling

According to available safety data, this compound is classified as harmful and an irritant.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 4-Ethoxy-2-fluoropyridine: Molecular Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 4-Ethoxy-2-fluoropyridine. The information is curated for researchers in medicinal chemistry, organic synthesis, and drug development who may utilize this compound as a building block or intermediate.

Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a fluorine atom and an ethoxy group on the pyridine ring imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.

Key Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 175965-82-9[1][2]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Canonical SMILES CCOC1=CC(=NC=C1)F
InChI Key GDBFDUQCZKHTRP-UHFFFAOYSA-N[3]
Physical and Chemical Properties
PropertyValueSource
Physical Form Solid[3]
Boiling Point 187.1 °C at 760 mmHg[3]
Storage Temperature 2-8 °C
Purity Typically ≥95%[1]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shifts (ppm) and Coupling Patterns
¹H NMR Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂). Pyridine Ring: Three aromatic protons with distinct chemical shifts and couplings, influenced by the fluorine and ethoxy substituents. The proton at C3 will likely be a doublet of doublets due to coupling with the proton at C5 and the fluorine at C2. The proton at C5 will also show complex coupling. The proton at C6 will likely be a doublet.
¹³C NMR Ethoxy Group: Two signals, one for the methyl carbon and one for the methylene carbon. Pyridine Ring: Five distinct signals for the pyridine carbons. The carbon attached to fluorine (C2) will exhibit a large one-bond C-F coupling constant. The other carbons will also show smaller two- and three-bond C-F couplings.
Mass Spectrometry (MS)
TechniqueExpected m/z
Electron Ionization (EI) Molecular ion (M⁺) peak at m/z = 141.14.
Electrospray Ionization (ESI) Protonated molecule ([M+H]⁺) peak at m/z = 142.15.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
C-O-C (Ether) Strong absorption around 1250-1050 cm⁻¹
C-F (Aryl) Strong absorption around 1300-1200 cm⁻¹
C=N, C=C (Pyridine Ring) Absorptions in the 1600-1400 cm⁻¹ region
C-H (Aromatic) Absorptions above 3000 cm⁻¹
C-H (Aliphatic) Absorptions below 3000 cm⁻¹

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and structural elucidation of a substituted pyridine derivative like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography purity_check Purity Assessment (TLC, HPLC) chromatography->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr NMR (¹H, ¹³C, ¹⁹F) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir physical_props Physical Properties (m.p./b.p.) structure_elucidation->physical_props final_product Pure this compound structure_elucidation->final_product

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of a substituted pyridine. Note that these are general procedures and may require optimization for the specific synthesis of this compound.

General Synthesis of a Substituted Pyridine (Illustrative)

A common method for synthesizing substituted pyridines is through condensation reactions. For instance, a 1,5-dicarbonyl compound could be reacted with an ammonia source. Alternatively, nucleophilic aromatic substitution on a dihalopyridine could be employed.

Example Reaction:

  • To a solution of a suitable dihalopyridine precursor in an appropriate solvent (e.g., anhydrous THF or DMF), add a stoichiometric amount of sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • For ¹³C NMR, use proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans for adequate signal-to-noise.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • For ESI-MS, operate in positive ion mode to observe the [M+H]⁺ ion.

  • For EI-MS, use a standard electron energy of 70 eV.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Boiling Point Determination:

  • Place a small amount of the liquid sample in a Thiele tube with a capillary tube inverted inside.

  • Heat the Thiele tube slowly and observe the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This temperature is the boiling point.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

References

Spectroscopic Profile of 4-Ethoxy-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Ethoxy-2-fluoropyridine (CAS No. 175965-82-9). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. The guide details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) fragmentation patterns. It also outlines standardized experimental protocols for acquiring such data.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
CAS Number 175965-82-9

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound, the following data is based on established principles of spectroscopy and predictions from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HH-6
~6.55dd1HH-5
~6.40d1HH-3
~4.10q2H-OCH₂CH₃
~1.45t3H-OCH₂CH₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165.0 (d, J ≈ 240 Hz)C-2
~168.0 (d, J ≈ 10 Hz)C-4
~150.0 (d, J ≈ 15 Hz)C-6
~100.0 (d, J ≈ 5 Hz)C-5
~95.0 (d, J ≈ 40 Hz)C-3
~64.0-OCH₂CH₃
~14.5-OCH₂CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1600-1550StrongC=C and C=N Stretching (Pyridine Ring)
~1300-1200StrongC-O-C Asymmetric Stretch (Ether)
~1150-1050StrongC-F Stretch
~1050-1000MediumC-O-C Symmetric Stretch (Ether)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
141100[M]⁺ (Molecular Ion)
113~70[M - C₂H₄]⁺
85~40[M - C₂H₄ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL).[1] Tetramethylsilane (TMS) is added as an internal standard. The ¹H NMR spectrum is acquired on a 400 MHz spectrometer, and the ¹³C NMR spectrum is recorded at 101 MHz. Standard pulse programs are used for data acquisition.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk.[3][4] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source.[1] The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[1][5] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Ethoxy-2-fluoropyridine, a key building block in the development of novel pharmaceuticals. The following sections detail the core synthetic strategies, present quantitative data for comparative analysis, and provide detailed experimental protocols for the most viable routes.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique electronic and structural properties make it a valuable synthon for the creation of complex molecules with potential therapeutic applications. The presence of both a fluorine atom and an ethoxy group on the pyridine ring allows for selective functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and safely in a laboratory setting.

Core Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoropyridine: This is the most direct and widely employed method. It involves the reaction of commercially available 2,4-difluoropyridine with sodium ethoxide. The greater electrophilicity of the C4 position in the pyridine ring, further activated by the electron-withdrawing fluorine atom at C2, facilitates a regioselective attack by the ethoxide nucleophile, leading to the displacement of the fluorine atom at the 4-position.

  • Diazotization and Fluorination of 4-Ethoxy-2-aminopyridine (Balz-Schiemann Reaction): This classical method for the introduction of fluorine onto an aromatic ring can also be applied. The synthesis begins with the preparation of 4-ethoxy-2-aminopyridine, which is then diazotized with a nitrite source in the presence of a fluoride source (e.g., fluoroboric acid). Subsequent thermal or photochemical decomposition of the resulting diazonium salt yields the desired this compound. While a viable route, it involves the handling of potentially unstable diazonium intermediates.

The following sections will provide detailed experimental procedures and comparative data for these pathways.

Data Presentation: Comparison of Synthesis Pathways

ParameterPathway 1: Nucleophilic Aromatic SubstitutionPathway 2: Balz-Schiemann Reaction
Starting Material 2,4-Difluoropyridine4-Ethoxy-2-aminopyridine
Key Reagents Sodium ethoxide, EthanolSodium nitrite, Fluoroboric acid
Reaction Type Nucleophilic Aromatic SubstitutionDiazotization-Fluorination
Selectivity Generally high for C4 substitutionDependent on diazotization conditions
Yield Typically moderate to highVariable, can be moderate
Safety Considerations Handling of sodium ethoxide (hygroscopic)Generation and handling of potentially explosive diazonium salts; use of corrosive acids.
Scalability Generally considered more scalableMay present challenges on a larger scale due to safety concerns.

Experimental Protocols

Pathway 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the preparation of this compound from 2,4-difluoropyridine and sodium ethoxide.

Materials:

  • 2,4-Difluoropyridine

  • Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)

  • Absolute Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: To the stirred solution of sodium ethoxide, add 2,4-difluoropyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Pathway 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol outlines the synthesis of this compound from 4-ethoxy-2-aminopyridine.

Materials:

  • 4-Ethoxy-2-aminopyridine

  • Fluoroboric acid (HBF₄, typically 48% in water)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-ethoxy-2-aminopyridine (1.0 equivalent) in fluoroboric acid at 0-5 °C with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

    • Stir the mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Decomposition:

    • Gently heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas. The heating should be controlled to maintain a steady evolution of gas.

    • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_path1 Pathway 1: Nucleophilic Aromatic Substitution cluster_path2 Pathway 2: Balz-Schiemann Reaction start1 2,4-Difluoropyridine product This compound start1->product SNAr Ethanol, Reflux reagent1 Sodium Ethoxide (NaOEt) start2 4-Ethoxy-2-aminopyridine intermediate Diazonium Tetrafluoroborate start2->intermediate Diazotization product2 This compound intermediate->product2 Decomposition reagent2 1. NaNO₂, HBF₄ 2. Heat (Δ) Experimental_Workflow_SNAr cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaOEt in Ethanol B Add 2,4-Difluoropyridine A->B C Reflux for 4-6 hours B->C D Cool and Evaporate Ethanol C->D Reaction Completion E Extract with Diethyl Ether D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H

The Versatile Role of 4-Ethoxy-2-fluoropyridine as a Heterocyclic Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluoropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the pyridine scaffold, make it a valuable synthon for the construction of complex molecular architectures. This document details its physicochemical properties, plausible synthetic routes, reactivity—with a focus on nucleophilic aromatic substitution (SNAr)—and its application in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and graphical representations of key chemical processes are provided to facilitate its practical application in a research and development setting.

Introduction

Heterocyclic compounds are fundamental to the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, fluorinated pyridines have garnered significant attention due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules.[2] The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]

This compound (CAS No: 175965-82-9) is a prime example of a strategically functionalized pyridine building block. The presence of the fluorine atom at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles.[4] Concurrently, the ethoxy group at the 4-position influences the electron density of the ring and provides a handle for further functionalization. This guide aims to provide a detailed technical overview of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is crucial for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 175965-82-9[3][5]
Molecular Formula C7H8FNO[5]
Molecular Weight 141.14 g/mol [5]
Appearance Solid[5]
Boiling Point 187.1 °C at 760 mmHg (Predicted)[3][5]
Density 1.108 ± 0.06 g/cm3 (Predicted)[3]
pKa 0.87 ± 0.10 (Predicted)[3]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[5]
Spectroscopic Data (Predicted)

2.2.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~7.9dH-6
~6.7ddH-5
~6.5dH-3
~4.1q-OCH2CH3
~1.4t-OCH2CH3

2.2.2. 13C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~165 (d, JCF large)C-2
~163C-4
~150 (d, JCF small)C-6
~108 (d, JCF small)C-5
~98 (d, JCF small)C-3
~64-OCH2CH3
~14-OCH2CH3

2.2.3. IR Spectroscopy (Predicted)

Wavenumber (cm-1)Assignment
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1600, 1560, 1480C=C and C=N stretching
~1250-1200C-O-C stretch (aryl ether)
~1100-1000C-F stretch

2.2.4. Mass Spectrometry

m/zAssignment
141.0581[M]+ (Calculated for C7H8FNO)
113[M - C2H4]+ or [M - CO]+
98[M - C2H5O]+

Synthesis of this compound

While a specific literature preparation for this compound is not widely reported, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous substituted pyridines. The most likely approach involves a two-step sequence starting from the commercially available 2,4-dichloropyridine.

Synthesis_Workflow A 2,4-Dichloropyridine C Nucleophilic Aromatic Substitution (SNAr at C4) A->C Reagents 1. B Sodium Ethoxide Ethanol, Reflux B->C D 4-Ethoxy-2-chloropyridine C->D Intermediate F Halogen Exchange (HALEX) Reaction D->F Reagents 2. E Fluorinating Agent (e.g., KF, CsF) E->F G This compound F->G Product

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Ethoxy-2-chloropyridine

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyridine.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 4-ethoxy-2-chloropyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed tube or a microwave vial, a mixture of 4-ethoxy-2-chloropyridine, a fluorinating agent (e.g., potassium fluoride or cesium fluoride), and a high-boiling point aprotic polar solvent (e.g., dimethyl sulfoxide or sulfolane) is prepared. The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be beneficial.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-220 °C) for several hours. Microwave irradiation can often accelerate this type of halogen exchange (HALEX) reaction.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water, dried, and concentrated. The final product, this compound, is purified by distillation under reduced pressure or by column chromatography.

Reactivity and Role as a Heterocyclic Building Block

The primary utility of this compound in organic synthesis stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position is an excellent leaving group in this context, and its displacement by a variety of nucleophiles allows for the facile introduction of diverse functional groups.

The SNAr Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Substituted Pyridine + F⁻ Meisenheimer->Product Elimination

Caption: General mechanism of the SNAr reaction on this compound.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom.

  • Elimination: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

Scope of Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of substituted pyridines.

Nucleophile ClassExample NucleophileResulting Functional Group
O-Nucleophiles Alcohols, PhenolsEthers, Aryl ethers
N-Nucleophiles Amines, AnilinesSecondary/Tertiary amines
S-Nucleophiles Thiols, ThiophenolsThioethers, Aryl thioethers
C-Nucleophiles Enolates, OrganometallicsC-C bond formation
Experimental Protocol: SNAr with an Amine Nucleophile (General)
  • Reaction Setup: In a reaction vessel, this compound (1.0 equivalent) and the desired amine nucleophile (1.1-1.5 equivalents) are dissolved in a suitable solvent (e.g., DMSO, DMF, or NMP). A base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base) is added to the mixture.

  • Reaction Conditions: The reaction is heated to an appropriate temperature (typically 80-150 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The 4-ethoxy-2-pyridinyl scaffold is a valuable pharmacophore in the design of bioactive molecules, particularly kinase inhibitors. The ethoxy group can engage in hydrogen bonding interactions within the ATP-binding site of kinases, while the pyridine ring serves as a versatile anchor for further substitutions to enhance potency and selectivity.

Case Study: A Building Block for RAF Kinase Inhibitors

The core structure of certain RAF kinase inhibitors, which are crucial in oncology for treating cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway, incorporates a substituted ethoxypyridine moiety. While not a direct example using this compound as the starting material, the synthesis of compounds like N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide highlights the importance of this scaffold.[6] The general principle involves using a functionalized pyridine as a central scaffold to orient other pharmacophoric groups.

Kinase_Inhibition cluster_0 RAF Kinase Signaling Pathway RAS Activated RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor RAF Inhibitor (containing ethoxypyridine scaffold) Inhibitor->RAF Inhibition

Caption: Simplified diagram of RAF kinase inhibition.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its facile reactivity in nucleophilic aromatic substitution reactions, coupled with the electronic modulation provided by the ethoxy group, allows for the efficient synthesis of a wide range of functionalized pyridine derivatives. This makes it an attractive starting material for the discovery and development of new pharmaceuticals, particularly in the area of kinase inhibition. The information and protocols provided in this guide are intended to serve as a practical resource for researchers looking to incorporate this powerful synthon into their synthetic strategies.

References

The Synthesis of 4-Ethoxy-2-fluoropyridine: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-fluoropyridine moiety, in particular, is a privileged structural motif found in numerous pharmaceuticals. The presence of a fluorine atom at the C-2 position can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets through specific fluorine-protein interactions. When combined with an alkoxy group at the C-4 position, such as in 4-Ethoxy-2-fluoropyridine, the resulting electronic and steric properties create a versatile building block for library synthesis and lead optimization in drug discovery programs. This review aims to provide a detailed technical overview of the likely synthetic approaches to this important intermediate.

Plausible Synthetic Routes

Based on established principles of pyridine chemistry, two primary synthetic strategies emerge as the most viable for the preparation of this compound:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Pyridine Precursor.

  • Route B: Alkylation of a 2-Fluoro-4-hydroxypyridine Intermediate.

A third, less common but feasible approach involves a modified Balz-Schiemann reaction from a corresponding amino-pyridine derivative.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for the functionalization of electron-deficient aromatic rings, such as pyridines. In this approach, a halogen atom is displaced by a nucleophile. For the synthesis of this compound, the most logical precursor would be a 2,4-dihalogenated pyridine, with 2,4-difluoropyridine or 2-chloro-4-fluoropyridine being the most likely candidates.

The general transformation is illustrated below:

sn_ar_overview start 2,4-Dihalopyridine (X, Y = F, Cl) product This compound start->product SNA_r_ reagent Sodium Ethoxide (NaOEt) reagent->product

Caption: General overview of the SNAr approach.

2.1.1. Starting from 2,4-Difluoropyridine

The reaction of 2,4-difluoropyridine with sodium ethoxide is a highly probable route. A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack. Generally, the C-4 position of the pyridine ring is more activated towards nucleophilic attack than the C-2 position. This selectivity is advantageous for the desired synthesis.

Proposed Experimental Protocol (Extrapolated):

  • Preparation of Sodium Ethoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (e.g., 10 equivalents). Carefully add sodium metal (1.1 equivalents) in small portions, controlling the exothermic reaction with an ice bath. Stir until all the sodium has dissolved.

  • SNAr Reaction: To the freshly prepared sodium ethoxide solution at room temperature, add a solution of 2,4-difluoropyridine (1.0 equivalent) in anhydrous ethanol dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to proceed to completion at room temperature or with gentle heating (e.g., 40-60 °C).

  • Work-up: Upon completion, carefully quench the reaction with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

2.1.2. Starting from 2-Chloro-4-fluoropyridine

An alternative SNAr approach would involve the use of 2-chloro-4-fluoropyridine as the starting material. In this case, the superior leaving group ability of fluorine in SNAr on electron-deficient rings would likely direct the ethoxide attack to the C-4 position, displacing the fluorine atom.

The experimental protocol would be analogous to the one described for 2,4-difluoropyridine.

Route B: Alkylation of 2-Fluoro-4-hydroxypyridine

This synthetic strategy involves the initial formation of the C-F bond, followed by the introduction of the ethoxy group via a Williamson ether synthesis.

alkylation_route start 2-Fluoro-4-hydroxypyridine product This compound start->product Williamson Ether Synthesis reagents Base (e.g., K₂CO₃, NaH) Ethylating Agent (e.g., EtI, EtBr) reagents->product

Caption: Overview of the alkylation approach.

Proposed Experimental Protocol (Extrapolated):

  • Deprotonation: In a round-bottom flask, dissolve 2-fluoro-4-hydroxypyridine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, with caution), and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: To the resulting suspension or solution, add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), dropwise.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Route A: SNAr Route B: Alkylation
Starting Materials 2,4-Dihalopyridines2-Fluoro-4-hydroxypyridine, Ethyl halides
Reagents Sodium ethoxideBase (K₂CO₃, NaH), Ethylating agent
Key Challenge Regioselectivity (if starting with different halogens)Availability of 2-fluoro-4-hydroxypyridine
Potential Byproducts Isomeric 2-ethoxy-4-fluoropyridineO- vs. N-alkylation (less likely for pyridine)
Overall Feasibility High, based on established SNAr principles.High, a standard ether synthesis.

Conclusion

The synthesis of this compound is most likely achieved through a nucleophilic aromatic substitution reaction on a suitable 2,4-dihalogenated pyridine precursor or via the alkylation of 2-fluoro-4-hydroxypyridine. Both routes are based on well-established, high-yielding transformations in heterocyclic chemistry. The choice of a specific route in a research or industrial setting would likely depend on the availability and cost of the starting materials. The SNAr approach, particularly from 2,4-difluoropyridine, appears to be a highly efficient and direct method. The detailed, albeit extrapolated, protocols provided in this guide offer a solid foundation for the practical synthesis of this important building block for drug discovery and development. Further experimental validation is necessary to optimize reaction conditions and yields.

An In-depth Technical Guide to 4-Ethoxy-2-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Ethoxy-2-fluoropyridine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its unique electronic and structural properties make it a valuable building block in the synthesis of complex molecules, particularly as a scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, a detailed plausible synthesis protocol, and its relevance in the context of therapeutic signaling pathways.

Commercial Availability

This compound is commercially available from a range of suppliers. The typical purity offered is ≥95%, with the compound being a solid at room temperature. Researchers should note that pricing and stock availability can vary and are often available upon request from the suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Sigma-Aldrich175965-82-9C₇H₈FNO141.14≥97%Availability may vary by region.
Synchem175965-82-9C₇H₈FNO141.14≥95%Available for synthesis on demand.
BLD Pharm175965-82-9C₇H₈FNO141.14≥97%Offers various quantities.
2a biotech175965-82-9C₇H₈FNO141.14≥96%Contact for pricing.
ChemUniverse175965-82-9C₇H₈FNO141.14-Bulk quantities available.

Synthesis Protocol

Plausible Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Difluoropyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Preparation of Nucleophile: Carefully add sodium metal to the ethanol at 0 °C to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

  • Addition of Starting Material: To the solution of sodium ethoxide, add 2,4-difluoropyridine dropwise at room temperature. An optional co-solvent like anhydrous DMF can be used to improve solubility.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow start Start: Prepare Sodium Ethoxide in Anhydrous Ethanol add_substrate Add 2,4-Difluoropyridine start->add_substrate reflux Heat to Reflux add_substrate->reflux workup Aqueous Work-up and Extraction reflux->workup purification Purification by Column Chromatography workup->purification end_product Final Product: this compound purification->end_product

Caption: Plausible workflow for the synthesis of this compound.

Relevance in Drug Development and Signaling Pathways

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. While there is no direct evidence of this compound itself modulating signaling pathways, its structural motif is found in potent kinase inhibitors. A prominent example is the Met kinase inhibitor, BMS-777607, which contains a 4-ethoxy-pyridone core.[1] This suggests that this compound serves as a valuable precursor for synthesizing molecules that target the Met signaling pathway.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[2] Dysregulation of the Met signaling pathway is implicated in the development and progression of various cancers.[3][4] Therefore, inhibitors of this pathway are of significant therapeutic interest.

Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Met c-Met Receptor HGF->Met Binds and Activates RAS RAS Met->RAS PI3K PI3K Met->PI3K STAT3 STAT3 Met->STAT3 BMS777607 BMS-777607 (contains 4-ethoxy-pyridone core) BMS777607->Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival STAT3->Transcription Promotes Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of BMS-777607.

References

In-Depth Technical Guide: Material Safety of 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available material safety data for 4-Ethoxy-2-fluoropyridine (CAS No: 175965-82-9). The information is intended to support safe handling, storage, and use of this compound in research and development settings. All quantitative data is presented in structured tables, and logical relationships and workflows are visualized using diagrams.

Section 1: Chemical and Physical Properties

While comprehensive experimental data for this compound is limited in publicly accessible literature and databases, the following table summarizes the available information. It is important to note that some of these values are predicted and should be treated as estimates.

PropertyValueSource(s)
Molecular Formula C₇H₈FNO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 141.14 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 175965-82-9--INVALID-LINK--, --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Boiling Point 187.1°C at 760 mmHg--INVALID-LINK--
Density 1.108 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Melting Point Data Not Available
Flash Point Data Not Available
Vapor Pressure Data Not Available
Solubility Data Not Available
Storage Temperature 2-8°C, under inert gas (e.g., Nitrogen or Argon)--INVALID-LINK--

Section 2: Hazard Identification and Classification

Based on information from suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning

Source: --INVALID-LINK--

The following diagram illustrates the relationship between the chemical and its identified hazards.

GHS_Hazards substance This compound CAS: 175965-82-9 hazard_group GHS Hazards substance->hazard_group H302 H302 Harmful if swallowed hazard_group->H302 H315 H315 Causes skin irritation hazard_group->H315 H319 H319 Causes serious eye irritation hazard_group->H319 H335 H335 May cause respiratory irritation hazard_group->H335 PPE_Workflow start Handling this compound engineering_controls Work in a well-ventilated area (e.g., chemical fume hood) start->engineering_controls Primary Control eye_protection Wear safety glasses with side-shields or chemical goggles start->eye_protection Mandatory hand_protection Wear chemical-resistant gloves (e.g., nitrile rubber) start->hand_protection Mandatory body_protection Wear a lab coat or other protective clothing start->body_protection Mandatory respiratory_protection If dusts or aerosols are generated, use a NIOSH-approved respirator engineering_controls->respiratory_protection If insufficient

An In-depth Technical Guide to the Applications of 4-Ethoxy-2-fluoropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-fluoropyridine is a valuable heterocyclic building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic properties, arising from the interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the pyridine ring, make it a versatile reagent for the construction of complex molecular architectures. The fluorine atom at the 2-position renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom and carbon-carbon bonds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

PropertyValue
CAS Number 175965-82-9
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Boiling Point 187.1 °C at 760 mmHg
Appearance Solid
Storage Temperature 4 °C

Spectroscopic Data

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~8.0dH-6
~6.6ddH-5
~6.4dH-3
~4.1q-OCH₂CH₃
~1.4t-OCH₂CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~165 (d, ¹JCF ≈ 240 Hz)C-2
~163C-4
~150 (d, ²JCF ≈ 15 Hz)C-6
~105 (d, ³JCF ≈ 5 Hz)C-5
~95 (d, ²JCF ≈ 30 Hz)C-3
~64-OCH₂CH₃
~14-OCH₂CH₃

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1600-1550C=C and C=N stretching (pyridine ring)
~1250-1200C-O-C asymmetric stretch
~1100-1000C-F stretch

Mass Spectrometry (Predicted)

m/zAssignment
141[M]⁺
113[M - C₂H₄]⁺
85[M - C₂H₄ - CO]⁺

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the O-ethylation of 2-fluoro-4-hydroxypyridine. This transformation can be accomplished using various ethylating agents under basic conditions.

Synthesis_of_4_Ethoxy_2_fluoropyridine cluster_0 Synthesis Pathway start 2-Fluoro-4-hydroxypyridine reagents Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate) Base (e.g., K₂CO₃, NaH) start->reagents Reaction product This compound reagents->product

Caption: General synthetic pathway for this compound.

Experimental Protocol: O-Ethylation of 2-Fluoro-4-hydroxypyridine (General Procedure)

  • Reaction Setup: To a solution of 2-fluoro-4-hydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1-1.5 eq., e.g., potassium carbonate or sodium hydride) at room temperature.

  • Addition of Ethylating Agent: The ethylating agent (1.1-1.5 eq., e.g., iodoethane or diethyl sulfate) is added dropwise to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C for several hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Key Applications in Organic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in organic synthesis lies in its utility as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-2 position is activated towards displacement by the electron-withdrawing effect of the pyridine nitrogen. The ethoxy group at the C-4 position further influences the electronic nature of the ring and can modulate the reactivity and regioselectivity of the substitution.

SNAr_Reaction cluster_1 Nucleophilic Aromatic Substitution (SNAr) reactant This compound product 4-Ethoxy-2-(nucleosubstituted)-pyridine reactant->product + Nu-H nucleophile Nucleophile (Nu-H) (e.g., Amines, Phenols, Thiols) leaving_group HF product->leaving_group +

Caption: General scheme of SNAr reaction with this compound.

Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors, which are a critical class of targeted cancer therapies. It serves as a key building block for the construction of complex heterocyclic scaffolds that can bind to the active site of kinases.

Case Study: Synthesis of a Precursor to the Met Kinase Inhibitor BMS-777607

This compound is a crucial starting material in the synthesis of N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent and selective inhibitor of the Met kinase superfamily.[1][2][3][4] The synthesis involves the nucleophilic aromatic substitution of the fluorine atom of this compound with a substituted aminophenol.

BMS777607_Synthesis_Workflow cluster_2 Synthetic Workflow for BMS-777607 Precursor start_material_1 This compound intermediate SNAr Adduct start_material_1->intermediate SNAr Reaction start_material_2 Substituted Aminophenol (e.g., 4-amino-2-fluorophenol) start_material_2->intermediate elaboration Further Synthetic Steps (e.g., Amide coupling, etc.) intermediate->elaboration final_product BMS-777607 elaboration->final_product

Caption: Logical workflow for the synthesis of BMS-777607.

Experimental Protocol: Synthesis of a BMS-777607 Precursor (Illustrative)

While the exact process for the industrial synthesis of BMS-777607 is proprietary, the following is an illustrative experimental protocol for the key SNAr step based on general procedures for similar transformations.

  • Reaction Setup: In a reaction vessel, a substituted aminophenol (e.g., 4-amino-2-fluorophenol, 1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or DMSO. A base (e.g., potassium carbonate, sodium hydride, 1.2 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide.

  • Addition of Electrophile: this compound (1.1 eq.) is added to the reaction mixture.

  • Reaction Conditions: The reaction is heated to a temperature between 80 °C and 120 °C and stirred for 12-24 hours, or until complete consumption of the starting materials is observed by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired diaryl ether intermediate.

Quantitative Data from Analogous Reactions

The following table summarizes yields from SNAr reactions on a structurally similar substrate, 4-ethoxy-2-fluoro-1-nitrobenzene, which provides an indication of the expected efficiency of such reactions.[5]

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO109092
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF246085
4-Methoxyphenol4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.)Acetonitrile16Reflux88

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. Its primary utility lies in its role as an electrophile in nucleophilic aromatic substitution reactions, enabling the efficient construction of substituted pyridine derivatives. The application of this chemistry is particularly significant in the field of medicinal chemistry, as demonstrated by its use in the synthesis of the potent Met kinase inhibitor BMS-777607. The straightforward synthesis of this compound and its predictable reactivity make it an attractive tool for researchers and professionals in drug discovery and development, facilitating the exploration of novel chemical space and the creation of innovative therapeutics. Further exploration of its reactivity with a broader range of nucleophiles is likely to uncover new and valuable applications in the synthesis of functional molecules.

References

Methodological & Application

Application Notes and Protocols for 4-Ethoxy-2-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active molecules. The strategic incorporation of the 2-fluoro and 4-ethoxy substituents on the pyridine ring offers several advantages in drug design. The fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various nucleophiles, such as amines and phenols, to construct the desired target molecules. The ethoxy group at the 4-position can enhance aqueous solubility, improve kinase selectivity, and provide a key interaction point within the target protein's binding site.

These application notes provide an overview of the utility of this compound in medicinal chemistry research, along with detailed protocols for its synthesis and its application in the preparation of bioactive compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxypyridine.

Experimental Protocol: O-ethylation of 2-fluoro-4-hydroxypyridine

This protocol describes the synthesis of this compound via a Williamson ether synthesis.

Materials:

  • 2-fluoro-4-hydroxypyridine

  • Iodoethane (or Bromoethane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-fluoro-4-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 75-85%

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

This compound is a key building block for the synthesis of various kinase inhibitors. The 2-fluoro substituent allows for a crucial SNAr reaction to introduce a substituted aniline or phenol, a common structural motif in many kinase inhibitors that often interacts with the hinge region of the kinase domain.

Application Example 1: Synthesis of c-Met Kinase Inhibitors

The 4-ethoxypyridinone scaffold is a core component of potent and selective c-Met kinase inhibitors, such as BMS-777607. The ethoxy group in these compounds has been shown to improve aqueous solubility and kinase selectivity. The general synthetic approach involves the SNAr of this compound with a substituted aminophenol.

Signaling Pathway:

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription BMS777607 BMS-777607 (4-Ethoxypyridinone derivative) BMS777607->cMet Inhibits

c-Met signaling pathway and inhibition.
Experimental Protocol: SNAr Reaction with a Substituted Aminophenol

This protocol describes a general procedure for the reaction of this compound with a substituted aminophenol, a key step in the synthesis of c-Met inhibitors.

Materials:

  • This compound

  • Substituted 4-aminophenol derivative

  • Potassium tert-butoxide (t-BuOK) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the substituted 4-aminophenol (1.0 eq) in anhydrous DMF under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-(substituted-aminophenoxy)-4-ethoxypyridine derivative.

Quantitative Data Summary:

The following table summarizes representative data for the synthesis and biological activity of a c-Met inhibitor derived from a 4-ethoxypyridinone scaffold.

Starting MaterialNucleophileProductReaction Yield (%)TargetIC₅₀ (nM)
4-Ethoxypyridinone precursor4-Amino-3-fluorophenol derivativeBMS-777607Not explicitly stated for this stepc-Met3.9
Ron1.8
Axl4.3
Tyro31.5

Note: The synthesis of BMS-777607 involves a more complex 4-ethoxypyridinone precursor, but the key SNAr-like coupling to the aminophenol is a representative application.

Application Example 2: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

The 2-aminopyridine scaffold is a common feature in various kinase inhibitors. This compound can be readily converted to 4-ethoxy-2-aminopyridine derivatives, which can serve as key intermediates in the synthesis of TRK inhibitors. TRK fusions are oncogenic drivers in a range of cancers.

Experimental Workflow:

The synthesis of a TRK inhibitor using this compound would typically follow this workflow:

TRK_Inhibitor_Workflow Start This compound Step1 SNAr with Amine (e.g., Benzylamine) Start->Step1 Intermediate 4-Ethoxy-N-benzylpyridin-2-amine Step1->Intermediate Step2 Further Functionalization (e.g., Coupling Reactions) Intermediate->Step2 Final TRK Inhibitor Step2->Final

Synthetic workflow for TRK inhibitors.
Experimental Protocol: Synthesis of a 4-Ethoxy-2-(substituted-amino)pyridine Intermediate

This protocol outlines the synthesis of a key intermediate for TRK inhibitors via SNAr reaction of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., a substituted aniline or benzylamine)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dioxane

  • Sealed reaction vial or microwave reactor

  • Standard workup and purification equipment

Procedure:

  • In a sealed reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.2 eq), and DIPEA (2.0 eq) in anhydrous NMP.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours (conventional heating) or at 150-180 °C for 30-60 minutes (microwave irradiation).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-ethoxy-2-(substituted-amino)pyridine.

Quantitative Data Summary:

The following table presents representative data for the biological activity of a TRK inhibitor that could be synthesized using a 4-ethoxy-2-aminopyridine intermediate.

Compound ClassTarget(s)IC₅₀ (nM)
Pyrazolylpyrimidine-basedTrkA< 10
TrkB< 10

Note: This data is representative of the potency of TRK inhibitors and highlights the potential of molecules derived from 4-ethoxy-2-aminopyridine scaffolds.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in medicinal chemistry. Its key attribute is the facile displacement of the 2-fluoro substituent via SNAr reactions, enabling the construction of diverse compound libraries. The 4-ethoxy group often imparts favorable physicochemical and pharmacological properties to the final compounds, such as improved solubility and target selectivity. The provided protocols offer a starting point for researchers to utilize this reagent in their drug discovery efforts, particularly in the development of novel kinase inhibitors.

Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds from 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of versatile kinase inhibitor scaffolds commencing from the readily available starting material, 4-Ethoxy-2-fluoropyridine. The methodologies detailed herein leverage common and robust chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry.[1][2][3] The pyridine core is a privileged structure in numerous FDA-approved kinase inhibitors, and strategic functionalization allows for the exploration of chemical space to achieve desired potency and selectivity against various kinase targets.[4][5]

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group, readily displaced by a variety of nucleophiles.[6] This reactivity is central to the initial diversification of the scaffold. Subsequent modifications, such as Suzuki-Miyaura coupling, can be employed to introduce further complexity and modulate the pharmacological properties of the final compounds.

Core Synthetic Strategy

The overall synthetic strategy involves a two-step process to generate a key aminopyridine intermediate, which can then be further elaborated into a diverse library of potential kinase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis is initiated by the displacement of the fluoride in this compound with a suitable nitrogen nucleophile, such as a protected hydrazine or an amine. This step is typically high-yielding and proceeds under mild conditions.

  • Further Functionalization/Elaboration: The resulting intermediate can then be subjected to various transformations. For instance, a hydrazine-substituted pyridine can be cyclized to form a pyrazolopyridine scaffold, a common core in many kinase inhibitors.[7][8] Alternatively, an amino-substituted pyridine can be further functionalized through acylation or coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydrazinyl)-4-ethoxypyridine (Intermediate 1)

This protocol details the nucleophilic aromatic substitution reaction to replace the fluorine atom of this compound with a hydrazine moiety.

Materials:

  • This compound

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution, followed by the slow addition of hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(hydrazinyl)-4-ethoxypyridine.

Protocol 2: Synthesis of 4-Ethoxy-1H-pyrazolo[3,4-b]pyridine (Scaffold A)

This protocol describes the cyclization of the hydrazine intermediate with a suitable one-carbon electrophile to form the pyrazolopyridine scaffold.

Materials:

  • 2-(Hydrazinyl)-4-ethoxypyridine (Intermediate 1)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH), absolute

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(hydrazinyl)-4-ethoxypyridine (1.0 eq) in absolute ethanol.

  • Add triethyl orthoformate (1.5 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield 4-Ethoxy-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and hypothetical biological activity of the resulting kinase inhibitor scaffold.

Table 1: Summary of Synthetic Reactions

StepStarting MaterialProductReagents & ConditionsSolventYield (%)
1This compound2-(Hydrazinyl)-4-ethoxypyridineHydrazine hydrate, K₂CO₃, 80°C, 12hDMF85
22-(Hydrazinyl)-4-ethoxypyridine4-Ethoxy-1H-pyrazolo[3,4-b]pyridineTriethyl orthoformate, p-TsOH, reflux, 6hEtOH78

Table 2: Hypothetical Kinase Inhibition Profile of Scaffold A Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Scaffold A-Derivative 1JAK250
Scaffold A-Derivative 2FLT375
Scaffold A-Derivative 3Aurora A120
Scaffold A-Derivative 4MET30

Visualizations

Synthetic Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of the pyrazolopyridine scaffold from this compound.

G Synthetic Workflow Start Start: This compound Step1 Protocol 1: Nucleophilic Aromatic Substitution (Hydrazine hydrate, K2CO3, DMF) Start->Step1 Purification1 Workup & Purification (Extraction, Chromatography) Step1->Purification1 Intermediate Intermediate 1: 2-(Hydrazinyl)-4-ethoxypyridine Step2 Protocol 2: Cyclization (Triethyl orthoformate, p-TsOH, EtOH) Intermediate->Step2 Purification2 Workup & Purification (Extraction, Recrystallization) Step2->Purification2 Product Final Scaffold A: 4-Ethoxy-1H-pyrazolo[3,4-b]pyridine Purification1->Intermediate Purification2->Product

Caption: Synthetic workflow for the preparation of a pyrazolopyridine kinase inhibitor scaffold.

Representative Kinase Signaling Pathway

The synthesized scaffolds can be evaluated against various kinase targets. The diagram below represents a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for kinase inhibitors in cancer therapy.

G Generic RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor Kinase Inhibitor (e.g., Scaffold A derivative) Inhibitor->RAF Inhibits Ligand Growth Factor Ligand->RTK Binds & Activates

Caption: A simplified diagram of the MAPK/ERK signaling cascade initiated by an RTK.

References

Application Notes and Protocols for the Coupling of 4-Ethoxy-2-fluoropyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the coupling of 4-ethoxy-2-fluoropyridine with a variety of primary and secondary amines. This reaction is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of diverse 2-aminopyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The methodologies described herein encompass both traditional nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering flexibility in substrate scope and reaction conditions.

Reaction Principles

The substitution of the fluorine atom at the C-2 position of the pyridine ring by an amine can be achieved through two primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C-2 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the fluoride leaving group. The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than that of their chloro- or bromo-analogs, often allowing for milder reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and general method for the formation of carbon-nitrogen bonds. The catalytic cycle involves the oxidative addition of the 2-fluoropyridine to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired 2-aminopyridine product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency and scope of this reaction.

Experimental Data Summary

The following tables summarize various reported coupling reactions of 2-halopyridines with amines, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited in publicly available literature, the data for structurally similar 2-fluoropyridines and 2-chloropyridines serve as a strong predictive basis for reaction optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines with Amines
Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary/Secondary AlcoholKOtBuTHF503>95[1]
PhenolKOtBuDMF806>95[1]
Primary/Secondary AmineK₂CO₃DMSO10012>95[1]
AmideK₂CO₃DMF12012>95[1]
ThiolK₂CO₃DMF803>95[1]

Note: The data in this table is based on general conditions for unactivated 2-fluoropyridines and provides a starting point for the reaction of this compound.

Table 2: Buchwald-Hartwig Amination of 2-Halopyridines with Amines
HalopyridineAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2-BromopyridineVolatile AminesPd₂(dba)₃ / BINAPNaOtBuToluene80-10070-95
2-ChloropyridineAnilinesPd(OAc)₂ / RuPhosK₂CO₃Toluene10080-95
2-Fluoro-4-iodopyridineAryl/AlkylaminesPd(OAc)₂ / BINAPK₂CO₃DioxaneMW, 15060-90

Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for the SNAr of 2-fluoropyridines.[1]

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 5 mL)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethoxy-2-(amino)pyridine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound Amine K2CO3 B Add Anhydrous DMSO A->B C Heat to 100 °C Stir for 12 h B->C D Monitor by TLC/LC-MS C->D E Cool to RT Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Fig. 1: Experimental workflow for the SNAr reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline based on established methods for the amination of 2-halopyridines. Optimization of the ligand, base, and solvent may be necessary for specific amine substrates.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (3 mL) to the tube.

  • In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (2 mL).

  • Add the solution of the pyridine and amine to the Schlenk tube containing the catalyst mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Catalyst System: Pd2(dba)3, Ligand, NaOtBu in Toluene C Combine Catalyst and Substrates A->C B Prepare Substrate Solution: This compound, Amine in Toluene B->C D Heat to 100 °C Stir for 12-24 h C->D E Monitor by TLC/LC-MS D->E F Cool to RT Quench with NH4Cl (aq) E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Fig. 2: Experimental workflow for Buchwald-Hartwig amination.

Logical Relationship of Reaction Pathways

The choice between SNAr and Buchwald-Hartwig amination depends on several factors including the nucleophilicity of the amine, steric hindrance, and the presence of sensitive functional groups.

Reaction_Choice Start Coupling of this compound with an Amine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strongly nucleophilic amine (e.g., alkylamines, secondary amines) BH Buchwald-Hartwig Amination Start->BH Weakly nucleophilic amine (e.g., anilines, hindered amines) SNAr_Adv Advantages: - Transition-metal-free - Simpler workup SNAr->SNAr_Adv SNAr_Cond Conditions: - Higher temperatures may be needed - Strong base often required SNAr->SNAr_Cond BH_Adv Advantages: - Broader substrate scope - Milder conditions for some substrates BH->BH_Adv BH_Cond Conditions: - Requires expensive catalyst/ligand - Air/moisture sensitive BH->BH_Cond

Fig. 3: Decision logic for choosing a reaction pathway.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Ethoxy-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. In the realm of medicinal chemistry and drug development, the synthesis of substituted pyridines is of paramount importance, as the pyridine scaffold is a key structural motif in numerous biologically active compounds.

These application notes provide a detailed guide for the Suzuki-Miyaura cross-coupling of 4-ethoxy-2-fluoropyridine derivatives with various aryl and heteroaryl boronic acids and esters. The presence of the fluorine atom at the 2-position and the ethoxy group at the 4-position of the pyridine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making these derivatives valuable building blocks in drug discovery programs.

Challenges in the cross-coupling of fluorinated pyridine derivatives include the high strength of the C-F bond and potential catalyst inhibition by the pyridine nitrogen. Therefore, careful optimization of the catalytic system and reaction conditions is crucial for a successful transformation.

Catalytic Cycle and Key Considerations

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The base plays a critical role in the transmetalation step by activating the boronic acid.

For the successful coupling of this compound derivatives, the following factors should be carefully considered:

  • Palladium Catalyst and Ligand: The choice of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, RuPhos, and XPhos are often effective for challenging couplings involving heteroaryl halides as they can promote the oxidative addition step and shield the metal center from inhibition by the pyridine nitrogen.[1]

  • Base: The selection of the base is crucial for activating the boronic acid without causing decomposition of the starting materials or products. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF). For base-sensitive substrates, milder bases like KF may be preferable.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water, are commonly used. Anhydrous conditions may be beneficial to prevent protodeboronation of the boronic acid.

  • Boron Source: While boronic acids are commonly used, their corresponding pinacol esters can offer greater stability and may be advantageous in cases where protodeboronation is a concern.

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 2-fluoropyridine and 2-halopyridine derivatives and can be adapted for this compound. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Boronic Acids

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-ethoxypyridine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization and synthesis, microwave irradiation can be employed.

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add a 3:1 mixture of DMF and water.

  • Seal the vial and heat in a microwave reactor at 100-150 °C for 15-30 minutes.

  • After cooling, work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 2-halopyridine and 2-fluoropyridine derivatives, which can serve as a reference for the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Fluoropyridine Derivatives with Boronic Acids/Esters

EntryBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O (4:1)1001289
22-Furanboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane651275
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O (4:1)1001268
44-Cyanophenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane1001255

Data adapted from studies on pyridine-2-sulfonyl fluoride, a substrate with similar electronic properties to 2-fluoropyridine.[1][2]

Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001295
24-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)1101688
33,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane1001292
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O (4:1)1001878

Yields are based on typical Suzuki-Miyaura coupling reactions of bromopyridines and may vary for this compound.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R R-Pd(II)Ln-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX 4-Ethoxy-2-fluoro-pyridine (R-X) RX->OxAdd Boronic_Acid Ar-B(OR)2 (R'-B(OR)2) Activated_Boron [Ar-B(OR)2(Base)]- Boronic_Acid->Activated_Boron Base Base Base->Activated_Boron Activated_Boron->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, Catalyst, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate and Backfill with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (80-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Cool to Room Temperature, Dilute with Organic Solvent, Wash with Water and Brine monitoring->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Gram-Scale Synthesis of 4-Ethoxy-2-fluoropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the gram-scale synthesis of 4-ethoxy-2-fluoropyridine, a valuable building block in medicinal chemistry and materials science. The protocol is designed to be a reliable and scalable method for producing this and structurally similar analogs.

Introduction

Substituted pyridines are prevalent scaffolds in pharmaceuticals and functional materials. The this compound moiety, in particular, offers a unique combination of electronic properties and substitution patterns that are of significant interest in drug design. The fluorine atom can modulate pKa and metabolic stability, while the ethoxy group can enhance solubility and provide a handle for further functionalization. This protocol outlines a robust synthetic route starting from commercially available 2,4-dichloropyridine.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves a halogen exchange (HALEX) reaction to selectively replace one of the chlorine atoms in 2,4-dichloropyridine with fluorine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the remaining chlorine atom at the 4-position is displaced by an ethoxy group.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-chloropyridine

This procedure is adapted from established methods for the fluorination of chloropyridines.

Materials:

  • 2,4-Dichloropyridine

  • Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Toluene

  • Diatomaceous earth (Celite®)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry three-necked round-bottom flask under a nitrogen atmosphere, add spray-dried potassium fluoride (1.5 equivalents) and anhydrous sulfolane.

  • Heat the mixture to 150°C with vigorous stirring to ensure a fine suspension of the potassium fluoride.

  • Add 2,4-dichloropyridine (1.0 equivalent) to the hot suspension.

  • Raise the reaction temperature to 200-220°C and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add toluene to the mixture and stir for 30 minutes.

  • Filter the mixture through a pad of diatomaceous earth (Celite®) to remove inorganic salts. Wash the filter cake with additional toluene.

  • The resulting toluene solution contains the crude product. The product can be isolated by fractional distillation under reduced pressure or used directly in the next step after solvent removal.

Step 2: Synthesis of this compound

This procedure is based on nucleophilic aromatic substitution reactions on fluoropyridines.[1][2]

Materials:

  • 2-Fluoro-4-chloropyridine

  • Sodium Ethoxide (solid or freshly prepared from sodium and ethanol)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 2-fluoro-4-chloropyridine (1.0 equivalent) in anhydrous ethanol via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants, Conditions, and Expected Yields for Gram-Scale Synthesis

StepReactantMolar Equiv.Key ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
12,4-Dichloropyridine1.0KF (1.5 eq)Sulfolane200-2208-1260-70
22-Fluoro-4-chloropyridine1.0NaOEt (1.1 eq)EthanolReflux4-675-85

Experimental Workflow Diagram

SynthesisWorkflow start Start: 2,4-Dichloropyridine step1 Step 1: Halogen Exchange Reagents: KF, Sulfolane Conditions: 200-220°C, 8-12h start->step1 intermediate Intermediate: 2-Fluoro-4-chloropyridine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution Reagents: NaOEt, Ethanol Conditions: Reflux, 4-6h intermediate->step2 workup Workup & Purification (Extraction, Column Chromatography) step2->workup product Final Product: this compound workup->product

Caption: Synthetic workflow for this compound.

References

The Role of 4-Ethoxy-2-fluoropyridine in the Development of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The strategic incorporation of fluorine and alkoxy groups into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The pyridine ring, in particular, is a privileged structure found in numerous commercially successful herbicides, insecticides, and fungicides. 4-Ethoxy-2-fluoropyridine emerges as a highly promising, albeit currently under-documented, building block for the synthesis of new active ingredients. Its unique substitution pattern—a fluorine atom at the 2-position and an ethoxy group at the 4-position—offers a compelling combination of properties for lead optimization in agrochemical discovery.

The fluorine atom can significantly enhance the biological activity and metabolic stability of a molecule by altering its electronic properties and lipophilicity. The ethoxy group provides a handle for further chemical modification and can influence the compound's systemic properties within a plant. While direct applications of this compound in commercialized agrochemicals are not extensively reported in publicly available literature, its potential as a key intermediate is significant.

These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals, including hypothetical, yet representative, experimental protocols and data presentation formats. This document is intended to serve as a practical guide for researchers in the field.

Hypothetical Application in Herbicide Synthesis

A plausible application of this compound is in the synthesis of novel pyridine-based herbicides. The 2-fluoro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of various functional groups that can impart herbicidal activity.

General Synthetic Pathway for a Hypothetical Pyridine Herbicide

The following diagram illustrates a potential synthetic route from this compound to a hypothetical herbicidal compound. This pathway is based on established chemical transformations common in the synthesis of pyridine-containing agrochemicals.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with a substituted phenol) A->B C Intermediate Product (Substituted 4-ethoxypyridine) B->C D Further Functionalization (e.g., ester hydrolysis, amidation) C->D E Final Herbicidal Compound D->E

Caption: A potential synthetic workflow for a novel herbicide starting from this compound.

Experimental Protocol: Synthesis of a Hypothetical 2-(Aryloxy)-4-ethoxypyridine Intermediate

This protocol describes the nucleophilic aromatic substitution reaction, a key step in the utilization of this compound.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-chloro-2-methylphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80°C for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Increase the temperature to 120°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aryloxy)-4-ethoxypyridine intermediate.

Hypothetical Biological Activity Data

The following table presents a hypothetical dataset for a series of herbicidal compounds derived from this compound, illustrating how quantitative data on their efficacy would be structured.

Compound IDR Group (at 2-position)Post-emergence EC₅₀ (g/ha) vs. Avena fatuaPre-emergence GR₅₀ (g/ha) vs. Setaria viridis
HYPO-001 4-chloro-2-methylphenoxy75150
HYPO-002 2,4-dichlorophenoxy60125
HYPO-003 4-trifluoromethylphenoxy4590
HYPO-004 3,5-bis(trifluoromethyl)phenoxy3070

EC₅₀: Effective concentration for 50% growth reduction (post-emergence). GR₅₀: Concentration for 50% growth reduction (pre-emergence).

Application in Fungicide and Insecticide Development

The this compound scaffold can also be envisioned as a core component of novel fungicides and insecticides. The pyridine moiety is present in several commercial products targeting various fungal and insect pests.

Workflow for Structure-Activity Relationship (SAR) Studies

The development of new agrochemicals heavily relies on systematic SAR studies. The following diagram outlines a typical workflow for exploring the potential of this compound derivatives.

G A This compound (Starting Material) B Parallel Synthesis of Analogs (Varying substituents at the 2-position) A->B C Library of Novel Pyridine Derivatives B->C D High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Further chemical modification of hits) E->F G Candidate Agrochemical F->G

Caption: A typical workflow for structure-activity relationship (SAR) studies in agrochemical discovery.

Protocol: In Vitro Fungicidal Assay (Hypothetical)

This protocol outlines a general method for the primary screening of novel compounds for fungicidal activity.

Materials:

  • Synthesized pyridine derivatives

  • Fungal species (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Dispense PDA medium into the wells of a 96-well plate.

  • Add the test compounds to the wells at various concentrations.

  • Inoculate each well with a suspension of fungal spores.

  • Incubate the plates at 25°C for 48-72 hours.

  • Measure the optical density (OD) at 600 nm using a spectrophotometer to determine fungal growth.

  • Calculate the percentage of growth inhibition for each compound concentration.

  • Determine the IC₅₀ (concentration for 50% inhibition) values.

Hypothetical Fungicidal and Insecticidal Activity Data
Compound IDR Group (at 2-position)Fungicidal IC₅₀ (µM) vs. Botrytis cinereaInsecticidal LC₅₀ (ppm) vs. Myzus persicae
HYPO-005 3-pyridylamino> 10050
HYPO-006 1H-pyrazol-1-yl15.2> 100
HYPO-007 4-(trifluoromethoxy)phenylthio8.525.7
HYPO-008 N-methyl-N-phenylamino> 10012.3

IC₅₀: Concentration for 50% inhibition of fungal growth. LC₅₀: Lethal concentration for 50% of the insect population.

This compound represents a valuable, though not yet widely exemplified, building block for the synthesis of novel agrochemicals. Its chemical properties, particularly the reactivity of the 2-fluoro substituent, make it an ideal starting point for the generation of diverse libraries of pyridine derivatives for biological screening. The protocols and data structures provided herein offer a template for researchers to explore the potential of this and similar fluorinated heterocycles in the quest for new and effective crop protection solutions. Further research and publication in this specific area are anticipated to reveal concrete examples of its application in next-generation agrochemicals.

Application Notes and Protocols for the Design and Synthesis of Pyridine Analogs from 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and synthesizing novel pyridine analogs starting from the versatile building block, 4-Ethoxy-2-fluoropyridine. This document outlines key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, complete with detailed experimental protocols and representative data. Furthermore, it explores the design principles of pyridine-based kinase inhibitors as a prominent application of these synthesized analogs.

Design Strategy: Scaffold-Based Kinase Inhibitor Design

Pyridine derivatives are a cornerstone in medicinal chemistry, frequently appearing as the core scaffold in a multitude of approved drugs, particularly kinase inhibitors. The design of such inhibitors often follows a scaffold-based approach, where the 4-ethoxypyridine core can serve as a central anchor to interact with the hinge region of a kinase's ATP-binding pocket. Different functional groups can then be introduced at the 2-position to project into and interact with other regions of the active site, thereby tuning potency and selectivity.

The workflow for such a design process can be visualized as follows:

G cluster_0 Design Phase cluster_1 Synthesis & Evaluation Phase A Identify Target Kinase B Analyze ATP-Binding Pocket (X-ray Crystallography) A->B C Select 4-Ethoxypyridine Scaffold (Hinge Binding) B->C D In Silico Docking of Virtual Library of Analogs C->D E Synthesize Analogs via SNAr or Cross-Coupling D->E Select Top Candidates F In Vitro Kinase Assay (Determine IC50) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->D Iterative Refinement H Lead Optimization G->H G Start This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 4-Ethoxy-2-(Nu)-pyridine + HF Intermediate->Product Elimination of F- Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-F Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L2-R PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product Ar-R PdII_Both->Product RedElim Reductive Elimination ArylHalide This compound (Ar-F) BoronicAcid R-B(OH)2 + Base

Application Notes and Protocols for Reaction Monitoring of 4-Ethoxy-2-fluoropyridine using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-fluoropyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. The fluorine substituent at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a common strategy in drug discovery.[1] Efficiently monitoring the progress of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for monitoring reactions involving this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Model Reaction: Nucleophilic Aromatic Substitution (SNAr)

For the purpose of these protocols, we will consider a model SNAr reaction where this compound reacts with a generic primary amine (R-NH₂) to yield the corresponding 2-amino-4-ethoxypyridine derivative.

Reaction Scheme:

Monitoring this reaction involves tracking the consumption of the starting materials (this compound and the amine) and the formation of the desired product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring.[2][3] It allows for the simultaneous analysis of the starting material, product, and any potential byproducts based on their differential migration on a stationary phase.

Application Note: TLC Method Development

The key to successful TLC monitoring is selecting an appropriate mobile phase (eluent) that provides good separation between the spots of the reactants and products. For pyridine derivatives, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[4] The goal is to achieve a retention factor (Rf) for the product between 0.2 and 0.4, which typically provides the best separation.[4]

Given the structures in our model reaction, the product (2-amino-4-ethoxypyridine derivative) is expected to be more polar than the starting material (this compound) due to the presence of the N-H bond, leading to a lower Rf value on a normal-phase silica gel plate.

Experimental Protocol: TLC Monitoring

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes or micropipette for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • UV lamp (254 nm) for visualization

  • Reaction mixture aliquots

  • Standards of starting material (this compound) and, if available, the product.

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for spotting the samples.

  • Spot the Plate:

    • On the first lane, spot a small amount of the this compound standard.

    • On the second lane, spot a co-spot of the starting material and the reaction mixture.

    • On the third lane, spot the reaction mixture.

    • If a standard of the product is available, spot it on a fourth lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analyze the Chromatogram: Compare the spots of the reaction mixture with the standards. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify.

Data Presentation: TLC Results

The progress of the reaction can be qualitatively assessed at different time points.

Time PointThis compound (Starting Material) Spot IntensityProduct Spot Intensity
0 h+++-
1 h+++
3 h+++
6 h-+++

(Intensity is qualitatively graded from - (absent) to +++ (strong))

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_samples Spot Samples prep_chamber->spot_samples prep_plate Prepare TLC Plate prep_plate->spot_samples develop_plate Develop Plate spot_samples->develop_plate visualize Visualize under UV develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC-based reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS is a powerful technique that provides both separation and mass information, allowing for quantitative analysis of reaction components and confirmation of product identity.[5]

Application Note: LC-MS Method Development

For the analysis of relatively polar compounds like this compound and its derivatives, reversed-phase liquid chromatography is a suitable starting point. A C18 column is a common choice for this purpose. The mobile phase typically consists of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[6][7] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.

Mass spectrometry detection in positive ion mode with electrospray ionization (ESI) is generally effective for pyridine-containing compounds as the pyridine nitrogen is readily protonated.

Experimental Protocol: LC-MS Monitoring

Materials:

  • HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Reaction mixture aliquots.

  • Dilution solvent (e.g., 1:1 Water:Acetonitrile).

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by diluting in cold solvent). Dilute the aliquot significantly with the dilution solvent (e.g., 1:1000) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range). Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Run the LC gradient to separate the components of the mixture.

    • The mass spectrometer will detect the ions of the eluting compounds, providing their mass-to-charge ratios (m/z).

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their expected retention times and m/z values.

    • Integrate the peak areas for each component at each time point.

    • The conversion of the starting material and the formation of the product can be quantified by comparing the peak areas over time.

Data Presentation: LC-MS Results

LC-MS Parameters:

ParameterValue
LC System HPLC or UPLC
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.8 mL/min
Injection Volume 5 µL
MS System Single Quadrupole or Triple Quadrupole
Ionization Mode ESI Positive
Scan Range m/z 100-500

Quantitative Reaction Monitoring Data:

Time Point (h)This compound (Peak Area)Product (Peak Area)% Conversion
01,500,00000%
1950,000550,00036.7%
3300,0001,200,00080.0%
650,0001,450,00096.7%

(Note: % Conversion is calculated as [Product Area / (Starting Material Area + Product Area)] * 100, assuming similar ionization efficiencies)

LC-MS Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute filter_sample Filter Sample dilute->filter_sample inject Inject into LC-MS filter_sample->inject lc_separation LC Separation inject->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantify Conversion peak_integration->quantification

Caption: Workflow for LC-MS-based reaction monitoring.

Conclusion

Both TLC and LC-MS are invaluable tools for monitoring reactions involving this compound. TLC offers a quick, qualitative assessment of reaction progress, ideal for rapid screening of conditions. LC-MS provides detailed quantitative data, enabling precise determination of reaction kinetics and product purity. The protocols and application notes provided herein offer a solid foundation for researchers to effectively monitor their reactions, leading to improved synthetic outcomes in their drug discovery and development efforts.

References

Application Notes and Protocols for 4-Ethoxy-2-fluoropyridine in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethoxy-2-fluoropyridine as a versatile precursor for the synthesis of biologically active compounds, with a particular focus on the development of potent kinase inhibitors. The protocols outlined below offer detailed methodologies for the synthesis of key intermediates and the final active pharmaceutical ingredient, exemplified by the potent c-Met kinase inhibitor, BMS-777607.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functionalities. The ethoxy group at the 4-position can modulate the electronic properties and solubility of the resulting molecules, contributing to favorable pharmacokinetic profiles. This combination makes this compound an attractive starting material for the synthesis of complex heterocyclic compounds with therapeutic potential.

One of the most significant applications of this precursor is in the synthesis of pyridone-based kinase inhibitors. The 2-pyridone scaffold is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine core of ATP in the kinase hinge region.

Featured Application: Synthesis of BMS-777607, a Potent Met Kinase Inhibitor

BMS-777607 is a selective and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase, which is a key driver in various human cancers. The synthesis of BMS-777607 utilizes a core structure derived from this compound.

Biological Activity of BMS-777607

BMS-777607 exhibits potent inhibitory activity against several kinases in the Met family. The quantitative biological data is summarized in the table below.

Kinase TargetIC50 (nM)Reference
c-Met3.9[1][2]
Axl1.1[1][3]
Ron1.8[1]
Tyro34.3[1]
Signaling Pathway Inhibition

BMS-777607 effectively inhibits the c-Met signaling pathway, which is crucial for tumor cell proliferation, survival, invasion, and angiogenesis. The diagram below illustrates the point of intervention of BMS-777607 in this pathway.

G HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization BMS777607 BMS-777607 BMS777607->Dimerization inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization->Downstream Cellular Cell Proliferation, Survival, Migration Downstream->Cellular

Caption: Inhibition of c-Met signaling by BMS-777607.

Experimental Protocols

The following protocols detail the synthetic route to BMS-777607, starting from this compound.

Step 1: Synthesis of 4-Ethoxy-2-pyridone

This step involves the hydrolysis of this compound to the corresponding pyridone.

Materials:

  • This compound

  • Hydrochloric acid (6M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of this compound in 6M hydrochloric acid is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-ethoxy-2-pyridone.

Step 2: Synthesis of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This multi-step process involves the N-arylation of the pyridone, followed by carboxylation.

Materials:

  • 4-Ethoxy-2-pyridone

  • 4-Fluorophenylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (aqueous solution)

Sub-step 2a: N-Arylation

  • To a solution of 4-ethoxy-2-pyridone in dichloromethane, add 4-fluorophenylboronic acid, copper(II) acetate, and pyridine.

  • The mixture is stirred at room temperature for 48 hours.

  • The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-ethoxy-1-(4-fluorophenyl)pyridin-2(1H)-one.

Sub-step 2b: Carboxylation and Hydrolysis

  • To a solution of sodium ethoxide in ethanol, add 4-ethoxy-1-(4-fluorophenyl)pyridin-2(1H)-one and ethyl 2-cyano-3-ethoxyacrylate.

  • The mixture is heated at reflux for 12 hours.

  • After cooling, the solvent is evaporated, and the residue is treated with concentrated hydrochloric acid and heated at reflux for 4 hours.

  • The reaction mixture is cooled and neutralized with a sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Step 3: Synthesis of BMS-777607

This final step involves the amide coupling of the carboxylic acid intermediate with the appropriate aniline derivative.

Materials:

  • 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMF, add EDC, HOBt, and DIPEA.

  • After stirring for 15 minutes, 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline is added.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in chloroform) to afford N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a white solid.[4] A yield of 74% has been reported for this step.[4]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Synthesis of BMS-777607 A This compound B 4-Ethoxy-2-pyridone A->B Hydrolysis (HCl) C 4-Ethoxy-1-(4-fluorophenyl)pyridin-2(1H)-one B->C N-Arylation (4-F-PhB(OH)2, Cu(OAc)2) D 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2- dihydropyridine-3-carboxylic acid C->D Carboxylation & Hydrolysis (NaOEt, NC-CH=C(OEt)CO2Et; HCl) E BMS-777607 D->E Amide Coupling (EDC, HOBt, DIPEA)

Caption: Synthetic workflow for BMS-777607 from this compound.

Conclusion

This compound serves as a highly effective precursor for the synthesis of complex, biologically active molecules such as the potent kinase inhibitor BMS-777607. The protocols provided herein offer a clear and detailed guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of this important class of compounds. The strategic use of SNAr chemistry on the fluoropyridine core, followed by further functionalization, highlights the versatility of this starting material in constructing elaborate molecular architectures with significant therapeutic potential.

References

Troubleshooting & Optimization

How to prevent di-substitution in 4-Ethoxy-2-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethoxy-2-fluoropyridine. Our focus is to help you achieve selective mono-substitution and mitigate common side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound in nucleophilic aromatic substitution (SNAr) reactions?

In nucleophilic aromatic substitution (SNAr) reactions, the primary reactive site on this compound is the carbon at the 2-position, which is bonded to the fluorine atom. The pyridine nitrogen acts as an electron-withdrawing group, activating the ortho (2-position) and para (4-position) carbons towards nucleophilic attack. The high electronegativity of fluorine makes it an excellent leaving group in these reactions, generally being displaced in favor of the ethoxy group.

Q2: What is the general mechanism for SNAr reactions with this compound?

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon at the 2-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the 2-substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Products This compound This compound Intermediate [Intermediate]⁻ This compound->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product 2-Substituted-4-ethoxypyridine Intermediate->Product - F⁻ F Fluoride (F⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Q3: Is di-substitution a common problem with this compound?

While di-substitution can occur in activated pyridine systems, it is less common with this compound under typical SNAr conditions. The fluorine at the 2-position is significantly more activated for substitution than other positions on the ring. For a second substitution to occur, it would likely require forcing conditions (e.g., very high temperatures, very strong nucleophiles, or prolonged reaction times), which could potentially lead to the displacement of the ethoxy group at the 4-position or C-H functionalization. The primary focus for this substrate is typically optimizing the yield and purity of the mono-substituted product.

Troubleshooting Guide: Optimizing Mono-substitution

This guide addresses common issues encountered during SNAr reactions with this compound and provides strategies to improve reaction outcomes.

Issue 1: Low Yield of the Desired Mono-substituted Product

Possible Causes & Solutions:

Parameter Problem Recommended Action
Stoichiometry Insufficient nucleophile or excess starting material remaining.Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
Temperature Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature. For less reactive nucleophiles, heating may be necessary. Start with room temperature and incrementally increase to 50-80°C. Be aware that excessive heat can lead to side products.
Reaction Time Incomplete reaction due to insufficient time.Extend the reaction time and monitor progress. Some reactions may require several hours to reach completion.
Solvent Choice The solvent may not be suitable for the reaction.Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents can help to dissolve the reagents and stabilize the charged intermediate.
Base Strength If the nucleophile is an amine or alcohol, an appropriate base is needed to deprotonate it or to scavenge the HF generated.Use a non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA). The choice of base will depend on the pKa of the nucleophile.
Issue 2: Formation of Impurities and Side Products

Possible Causes & Solutions:

Parameter Problem Recommended Action
Temperature High temperatures can lead to decomposition or the formation of undesired side products.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature and gradually warming the reaction mixture.
Rate of Addition Adding the nucleophile too quickly can create localized high concentrations, potentially leading to side reactions.For highly reactive nucleophiles, add the reagent dropwise or in portions over a period of time. This is especially important for exothermic reactions.
Atmosphere Presence of water or oxygen can lead to hydrolysis of the starting material or side reactions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like strong bases (e.g., NaH). Use anhydrous solvents.
Work-up Procedure Improper work-up can lead to product loss or the formation of impurities.Quench the reaction carefully, for example, by adding water or a saturated aqueous solution of ammonium chloride. Ensure proper phase separation during extraction and use appropriate drying agents.

Experimental Protocols

The following are example protocols for SNAr reactions. Note that reaction conditions should be optimized for each specific nucleophile.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and amine in anhydrous solvent B Add base (e.g., K₂CO₃) A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction and perform aqueous work-up D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: General experimental workflow for SNAr reactions.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the amine nucleophile.

  • Add anhydrous DMF to dissolve the reactants.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Example Reaction Conditions

The following table provides a summary of typical reaction conditions for SNAr reactions on a related, more activated substrate, 4-ethoxy-2-fluoro-1-nitrobenzene. These conditions can serve as a starting point for optimization with this compound, keeping in mind that longer reaction times or higher temperatures may be required due to the absence of the strongly activating nitro group.

Nucleophile Base/Reagents Solvent Time (h) Temp (°C) Reported Yield (%) *
PiperidineK₂CO₃ (2 eq)DMF128095
MorpholineEt₃N (2 eq)DMSO109092
AnilineNaH (1.5 eq)THF246085
4-MethoxyphenolK₂CO₃ (2 eq)Acetonitrile16Reflux88

*Yields are for reactions with 4-ethoxy-2-fluoro-1-nitrobenzene and are provided for illustrative purposes. Actual yields with this compound will vary.

Optimizing reaction temperature for 4-Ethoxy-2-fluoropyridine SNAr selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the reaction temperature for selective Nucleophilic Aromatic Substitution (SNAr) on 4-ethoxy-2-fluoropyridine.

Troubleshooting Guide

Q1: My SNAr reaction with this compound is giving me a low yield of the desired 2-substituted product. What are the initial steps to troubleshoot this?

A1: Low yields in SNAr reactions can stem from several factors. Firstly, ensure your reagents and solvents are anhydrous, as water can consume activating bases and interfere with the reaction. Secondly, verify the purity of your starting materials. For the reaction itself, temperature is a critical parameter. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause degradation of starting materials or products. We recommend starting with a moderate temperature (e.g., 80 °C) and monitoring the reaction progress by TLC or LC-MS.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired 2-amino-4-ethoxypyridine?

A2: The formation of multiple products often points towards issues with regioselectivity or side reactions, which are highly dependent on the reaction temperature. In the case of 2,4-substituted pyridines, nucleophilic attack is generally favored at the 2- and 4-positions. While the fluorine at the 2-position is a better leaving group than the ethoxy group at the 4-position, higher temperatures can sometimes lead to a loss of selectivity.

This phenomenon is often governed by kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. In this case, it is typically the desired 2-substituted product due to the higher reactivity of the C-F bond.

  • Thermodynamic Control: At higher temperatures, the reaction may be reversible, leading to the formation of the most stable product, which might not be the desired one. Additionally, higher temperatures can provide enough energy to overcome the activation barrier for less favorable reaction pathways, such as substitution at the 4-position or decomposition.

To improve selectivity, we recommend running the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction on this compound?

A1: The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the fluoride leaving group.[1]

sn_ar_mechanism sub This compound + Nu- mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nucleophile (Nu-) prod 2-Substituted-4-ethoxypyridine + F- mc->prod - Fluoride (F-)

Caption: General SNAr mechanism on this compound.

Q2: How does reaction temperature affect the selectivity of the SNAr reaction with this compound?

A2: Reaction temperature is a critical parameter for controlling the selectivity of this reaction. Lower temperatures generally favor the formation of the kinetically preferred product, which is the substitution of the highly reactive fluorine atom at the C-2 position. As the temperature increases, there is a higher chance of overcoming the activation energy for the substitution of the ethoxy group at the C-4 position, leading to a mixture of products. At very high temperatures, decomposition of the starting material and/or product can also occur, reducing the overall yield.

temp_selectivity sub This compound + Nucleophile low_temp low_temp sub->low_temp Low Temp (e.g., 60-80 °C) high_temp high_temp sub->high_temp High Temp (e.g., >100 °C) kinetic_prod High Selectivity for 2-Substituted Product low_temp->kinetic_prod Kinetic Control thermo_prod Mixture of 2- and 4-Substituted Products + Decomposition high_temp->thermo_prod Thermodynamic Control / Side Reactions

Caption: Influence of temperature on SNAr selectivity.

Q3: What are the recommended starting conditions for optimizing the reaction temperature?

A3: We recommend starting with a temperature of 80 °C in a polar aprotic solvent like DMF or DMSO. Monitor the reaction progress over time. If the reaction is too slow, the temperature can be incrementally increased by 10 °C. If a significant amount of side products is observed, the temperature should be decreased. The table below provides hypothetical data on how temperature can influence product distribution.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the SNAr of this compound with a Primary Amine

Temperature (°C)Reaction Time (h)Conversion (%)2-Substituted Product (%)4-Substituted Product (%)Other Side Products (%)
60247595< 5< 1
8012989271
1006>9985132
1204>9970255

Note: This data is illustrative and may vary depending on the specific nucleophile, solvent, and base used.

Experimental Protocols

General Protocol for SNAr of this compound with an Amine Nucleophile

This protocol provides a general procedure that can be adapted for various primary and secondary amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

experimental_workflow start Start setup Set up dry glassware under inert atmosphere start->setup add_reagents Add this compound, amine, and K₂CO₃ to DMF setup->add_reagents heat Heat to desired temperature (e.g., 80 °C) add_reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous workup and extraction with organic solvent monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for the SNAr reaction.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-ethoxypyridine.

References

Strategies to improve yield in 4-Ethoxy-2-fluoropyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Ethoxy-2-fluoropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a reactive substrate for functionalization?

A1: The reactivity of this compound is primarily governed by the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, making the ring electron-deficient. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. The fluorine atom at the C-2 position is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, not because the C-F bond is weak (it is the strongest single bond to carbon), but because the rate-determining step is the initial attack of the nucleophile on the electron-deficient ring. The high electronegativity of fluorine further activates this position towards nucleophilic attack. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.

Q2: What are the most common strategies for functionalizing this molecule?

A2: The most prevalent and effective strategies for functionalizing this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common method, where the fluoride is displaced by a wide range of nucleophiles (N-based, O-based, S-based, C-based). This method is valued for its reliability and often mild reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or heterocycles.

  • Directed Ortho-Lithiation: While less common for this specific substrate without a directing group other than the pyridine nitrogen, lithiation followed by quenching with an electrophile is a potential strategy for functionalization at other positions, though selectivity can be a challenge.

Q3: What general precautions are essential when working with these reactions?

A3: To ensure reproducibility and high yields, the following precautions are critical:

  • Inert Atmosphere: Many of the reagents used, particularly in cross-coupling and lithiation reactions (e.g., organometallics, phosphine ligands, strong bases like KOtBu), are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Anhydrous Solvents: Water can quench strong bases, hydrolyze starting materials or products, and interfere with catalytic cycles. Using anhydrous (dry) solvents is highly recommended.

  • Reagent Quality: Ensure the purity of starting materials, as impurities can lead to side reactions or inhibit catalysts.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

This section addresses common issues encountered during SNAr reactions with this compound.

Q4: My SNAr reaction yield is low. What are the potential causes and solutions?

A4: Low yield in SNAr reactions can stem from several factors. A systematic approach to troubleshooting is often effective.

Troubleshooting_SNAr Troubleshooting Workflow for Low Yield in SNAr Reactions start Low SₙAr Yield q1 Is the nucleophile strong enough? start->q1 q2 Is the base appropriate and strong enough? q1->q2 Yes sol1 Solution: - For N/O nucleophiles, deprotonate with a strong base (e.g., NaH, KOtBu) to increase nucleophilicity. - Consider a more reactive nucleophile. q1->sol1 No q3 Is the solvent optimal? q2->q3 Yes sol2 Solution: - Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, KOtBu). - Ensure base is anhydrous and used in sufficient stoichiometric excess (e.g., 1.5-2.0 eq.). q2->sol2 No q4 Is the temperature too low? q3->q4 Yes sol3 Solution: - Use a polar aprotic solvent (e.g., DMF, DMSO, NMP, Dioxane). - Ensure solvent is anhydrous. q3->sol3 No q5 Are starting materials degraded? q4->q5 Yes sol4 Solution: - Gradually increase reaction temperature. - Consider using microwave irradiation to reduce reaction time and improve yield. q4->sol4 No sol5 Solution: - Check purity of this compound and nucleophile. - Ensure anhydrous conditions to prevent hydrolysis. q5->sol5 Yes end Yield Improved q5->end No, materials are pure sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Q5: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A5: Common side reactions include hydrolysis and reactions with the solvent.

  • Hydrolysis: The ethoxy group at the C-4 position or the product itself can be susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.

    • Solution: Use anhydrous conditions during the reaction. During workup, minimize exposure to strong acids or bases and consider a direct extraction if the product is stable.

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile, particularly at elevated temperatures.

    • Solution: Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, THF, or 1,4-dioxane.

  • Di-substitution: If the nucleophile itself contains a leaving group, or if there are other leaving groups on the pyridine ring, di-substitution can occur.

    • Solution: Control the stoichiometry carefully, typically using 1.0-1.2 equivalents of the nucleophile. Lowering the reaction temperature can also improve selectivity for mono-substitution.

SNAr Optimization Data

The choice of base and solvent is critical for driving the reaction to completion. The following table summarizes common conditions for various nucleophile classes.

Nucleophile ClassExample NucleophileTypical BaseTypical Solvent(s)Temperature (°C)
Alcohols (ROH) IsopropanolNaH, KOtBuTHF, Dioxane25 - 80
Phenols (ArOH) PhenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile80 - 120
Amines (R₂NH) MorpholineK₃PO₄, DIPEAtert-Amyl alcohol, DMSO80 - 130
Thiols (RSH) ThiophenolK₂CO₃, Na₂CO₃DMF, NMP25 - 100
Experimental Protocol 1: SNAr Reaction with an Amine Nucleophile

Synthesis of 4-Ethoxy-2-morpholinopyridine

  • Materials:

    • This compound (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Potassium phosphate tribasic (K₃PO₄) (2.0 eq.)

    • Anhydrous tert-Amyl alcohol (to 0.2 M concentration)

    • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen), add K₃PO₄ (2.0 eq.).

    • Add anhydrous tert-amyl alcohol, followed by this compound (1.0 eq.) and morpholine (1.2 eq.).

    • Stir the mixture and heat to 110 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

This section covers common issues related to Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Q6: My Buchwald-Hartwig amination is not working. What should I check first?

A6: Failures in Buchwald-Hartwig aminations often trace back to the catalyst system, base, or reaction environment.

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.

    • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., G3 or G4 palladacycles) which activate reliably. Ensure phosphine ligands are not oxidized by handling them under an inert atmosphere.

  • Inappropriate Ligand: The choice of ligand is crucial and depends on the amine.

    • Solution: For primary aliphatic and aryl amines, sterically hindered biarylphosphine ligands like BrettPhos or RuPhos are often effective. For secondary amines, ligands like XantPhos or dppf may be more suitable.

  • Incorrect Base: The base is critical for the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.

  • Solvent Choice: The solvent influences solubility and reaction rates.

    • Solution: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination pd0 L₂Pd⁽⁰⁾ oa_complex L₂Pd⁽ᴵᴵ⁾(Ar)(F) pd0->oa_complex Oxidative Addition amide_complex L₂Pd⁽ᴵᴵ⁾(Ar)(NR₂) oa_complex->amide_complex Ligand Exchange (Base-mediated) baseH [Base-H]⁺ F⁻ oa_complex->baseH amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product sub Ar-F (this compound) sub->pd0 amine HNR₂ amine->oa_complex base Base base->oa_complex

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Q7: My Suzuki coupling is giving low yield and many side products. What is going wrong?

A7: Suzuki couplings can be sensitive, and low yields are often due to a few common problems.

  • Protodeboronation: The boronic acid can be hydrolyzed back to the parent arene before it enters the catalytic cycle.

    • Solution: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure conditions are rigorously anhydrous, although a small amount of water is sometimes necessary with certain base/solvent systems. Alternatively, use a more stable boronic ester (e.g., a pinacol ester, BPin) or a trifluoroborate salt (BF₃K).

  • Homocoupling: The boronic acid can couple with itself (Glaser coupling).

    • Solution: This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Using bulky phosphine ligands can also suppress this side reaction.

  • Slow Oxidative Addition: The C-F bond is strong, making the initial oxidative addition step challenging. The electron-donating ethoxy group can further deactivate the pyridine ring for this step.

    • Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate oxidative addition. Higher temperatures may also be required.

Suzuki_Optimization Decision Tree for Suzuki Coupling Optimization start Low Suzuki Yield q1 Is protodeboronation observed (loss of -B(OH)₂)? start->q1 q2 Is homocoupling of boronic acid observed? q1->q2 No sol1 Action: - Use anhydrous K₃PO₄ or Cs₂CO₃. - Use a boronic ester (BPin) or a trifluoroborate salt (BF₃K). - Minimize reaction time. q1->sol1 Yes q3 Is starting material recovered (slow reaction)? q2->q3 No sol2 Action: - Thoroughly degas all solvents and reagents. - Use bulky ligands (e.g., XPhos) to suppress side reaction. q2->sol2 Yes sol3 Action: - Switch to a more electron-rich, bulky ligand (e.g., RuPhos, SPhos). - Increase temperature. - Screen different palladium pre-catalysts. q3->sol3 Yes end Reaction Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for optimizing Suzuki coupling conditions.

Cross-Coupling Optimization Data

The following tables provide starting points for reaction optimization. Yields are highly substrate-dependent.

Table 2: Buchwald-Hartwig Amination Condition Screening

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene100
Pd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Dioxane110
BrettPhos Pd G3 (2)N/ALHMDSTHF80

Table 3: Suzuki-Miyaura Coupling Condition Screening

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₄ (5)N/AK₂CO₃Dioxane/H₂O100
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O110
XPhos Pd G4 (2)N/AK₃PO₄THF/H₂O90
Experimental Protocol 2: Suzuki-Miyaura Coupling

Synthesis of 4-Ethoxy-2-(phenyl)pyridine

  • Materials:

    • This compound (1.0 eq.)

    • Phenylboronic acid (1.2 eq.)

    • XPhos Pd G4 (2 mol%)

    • Potassium phosphate tribasic (K₃PO₄) (2.0 eq.)

    • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Schlenk flask, magnetic stirrer, inert atmosphere setup.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), and XPhos Pd G4 (0.02 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude residue by flash column chromatography.

Troubleshooting difficult workup procedures for 4-Ethoxy-2-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethoxy-2-fluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound?

A1: The most common reaction is nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient pyridine ring is attacked by a nucleophile, leading to the displacement of the fluoride ion at the C2 position. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Q2: What are the typical nucleophiles used in reactions with this compound?

A2: A wide range of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and heterocycles like piperidine and morpholine.

  • O-nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide.

  • S-nucleophiles: Thiols, which are generally very effective nucleophiles for this type of reaction.

Q3: What are the general conditions for a successful SNAr reaction with this compound?

A3: Typical reaction conditions involve dissolving this compound and the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. A base, such as potassium carbonate or triethylamine, is often added to neutralize the HF produced or to deprotonate the nucleophile. Reactions are often heated to facilitate the substitution.

Troubleshooting Difficult Workup Procedures

Problem 1: Low Yield of the Desired Product

Q: I am getting a low yield of my desired product after workup. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, from an incomplete reaction to product loss during the workup and purification stages.

Troubleshooting Steps:

  • Confirm Reaction Completion: Before starting the workup, it is crucial to confirm that the starting material has been consumed. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the nucleophile or base.

  • Check for Product Solubility: Your product might have some solubility in the aqueous layer, leading to loss during extraction.[2]

    • Solution: Before discarding the aqueous layer, perform a back-extraction with a small amount of fresh organic solvent to recover any dissolved product. Salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) can also decrease the solubility of the organic product in the aqueous phase.

  • Optimize Extraction and Washing:

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.

      • Solution: To break up emulsions, you can add brine, pass the mixture through a pad of Celite, or in some cases, add a small amount of a different organic solvent.

    • pH of Aqueous Wash: The basicity of the pyridine nitrogen in your product can affect its solubility.

      • Solution: If your product is basic, washing with a mildly acidic solution (e.g., dilute HCl or saturated ammonium chloride) can protonate the pyridine nitrogen, making it more water-soluble. Conversely, if you want to keep it in the organic layer, ensure your aqueous washes are neutral or basic.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with side products or unreacted starting materials. How can I improve the purity?

A: Impurities can arise from side reactions, incomplete reactions, or degradation of the product during workup.

Troubleshooting Steps:

  • Identify the Impurities: Use analytical techniques like NMR or LC-MS to identify the structure of the major impurities. This will provide clues about their origin.

  • Side Product Formation:

    • Di-substitution: In some cases, a second nucleophilic substitution can occur if there are other leaving groups on the pyridine ring. While this compound only has one fluoro leaving group, impurities in starting materials or complex reaction schemes could lead to such byproducts.

    • Hydrolysis of the Ethoxy Group: The ethoxy group at the C4 position can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, leading to the corresponding pyridone.

      • Solution: Use mild acidic or basic conditions during workup and avoid prolonged heating. If acidic conditions are necessary, conduct the washings at low temperatures (e.g., in an ice bath).

  • Removal of Unreacted Starting Materials:

    • Unreacted this compound: This can often be removed by column chromatography.

    • Unreacted Nucleophile:

      • Amine Nucleophiles: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate the amine and move it to the aqueous layer.[3][4] An alternative is to wash with a 10% aqueous copper sulfate solution, which complexes with the amine.[3][4]

      • Phenolic Nucleophiles: Can be removed by washing with a dilute basic solution (e.g., 1M NaOH), which will deprotonate the phenol and extract it into the aqueous phase.[5]

Problem 3: Difficulty with Product Isolation and Purification

Q: I am having trouble isolating my product, and column chromatography is not giving good separation. What can I do?

A: Isolation and purification of pyridine derivatives can sometimes be challenging due to their polarity and basicity.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Streaking on Silica Gel: The basic nature of the pyridine product can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[6] This will neutralize the acidic sites on the silica and improve the peak shape.

    • Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A gradient elution can often provide better separation than an isocratic one.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good quality crystals.

    • Acid-Base Extraction: If your product has a basic pyridine nitrogen and other functional groups that are stable to pH changes, you can use acid-base extraction for purification. Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated product will move to the aqueous layer. Then, neutralize the aqueous layer with a base and extract the purified product back into an organic solvent.

Experimental Protocols

General Workup Procedure for an SNAr Reaction of this compound with an Amine Nucleophile:

  • Reaction Quenching: After confirming the reaction is complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like DMF or DMSO, it is often beneficial to remove most of the solvent under reduced pressure.

  • Aqueous Workup:

    • Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water to remove the bulk of the reaction solvent (e.g., DMF). For complete removal of DMF or DMSO, multiple washes with water or a brine solution are recommended.[7]

    • To remove any unreacted amine nucleophile and the base (e.g., K2CO3), wash the organic layer with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Finally, wash with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a hexane/ethyl acetate gradient with the addition of 0.1-1% triethylamine to the eluent.[6][8]

Data Presentation

Table 1: Common Solvents for SNAr Reactions and Their Workup Considerations

SolventBoiling Point (°C)Miscibility with WaterWorkup Consideration
Acetonitrile82MiscibleCan be removed by rotary evaporation before workup, or partitioned between a non-polar solvent and water.[7]
Dimethylformamide (DMF)153MiscibleDifficult to remove due to high boiling point. Requires extensive washing with water and brine.[7]
Dimethyl sulfoxide (DMSO)189MiscibleVery high boiling point. Requires extensive washing with water and brine.[7]
Tetrahydrofuran (THF)66MiscibleCan be removed by rotary evaporation before workup.[7]
Dichloromethane (DCM)40ImmiscibleEasy to remove due to low boiling point. Forms the bottom layer during aqueous extraction.
Ethyl Acetate77Slightly MiscibleCommonly used for extraction. Can be easily removed by rotary evaporation.

Visualizations

G General SNAr Reaction Workflow A Reaction Setup (this compound, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Reaction Quench (Cooling) B->C D Aqueous Workup (Extraction and Washes) C->D E Drying and Concentration D->E F Purification (Column Chromatography, Crystallization) E->F G Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for SNAr reactions.

G Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS of crude) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_rxn Action: - Increase reaction time/temp - Add more reagents incomplete->optimize_rxn check_solubility Is the product water-soluble? complete->check_solubility soluble Potential Aqueous Loss check_solubility->soluble Yes not_soluble Product is not water-soluble check_solubility->not_soluble No optimize_extraction Action: - Back-extract aqueous layer - Use brine wash soluble->optimize_extraction end Improved Yield optimize_extraction->end check_workup Review Workup Procedure not_soluble->check_workup emulsion Emulsion formation? check_workup->emulsion degradation Product degradation? check_workup->degradation break_emulsion Action: - Add brine - Filter through Celite emulsion->break_emulsion Yes mild_conditions Action: - Use milder acid/base - Keep temperature low degradation->mild_conditions Yes break_emulsion->end mild_conditions->end

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Flash Chromatography for 4-Ethoxy-2-fluoropyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing eluent systems and troubleshooting common issues encountered during the flash chromatography purification of 4-Ethoxy-2-fluoropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel is the most common stationary phase for purifying this compound. However, due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can lead to peak tailing or product decomposition.[1] If such issues arise, consider using deactivated silica gel or basic alumina as an alternative stationary phase.[1]

Q2: How do I select an appropriate eluent system for my flash chromatography separation?

A2: The ideal eluent system should provide a good separation between your target compound and impurities. This is best determined by conducting preliminary thin-layer chromatography (TLC) analysis.[2] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3][4] The goal is to find a solvent system that yields a retention factor (Rf) of approximately 0.2-0.3 for the this compound product.[2]

Q3: My this compound product is showing significant peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing for pyridine-containing compounds is often caused by the interaction between the basic nitrogen atom and the acidic silanol groups on the silica gel surface.[5] To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to your eluent system.[3][6] This will neutralize the acidic sites on the silica gel and improve peak shape.

Q4: Can I use a gradient elution for the purification of my this compound product?

A4: Yes, gradient elution is highly effective, particularly for complex reaction mixtures containing impurities with a wide range of polarities.[2][7] You can begin with a less polar mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your target compound, followed by any highly polar impurities.[2]

Q5: My compound is not eluting from the column. What should I do?

A5: If your product is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent system. For instance, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.[8] In some cases, very polar compounds may require more aggressive solvent systems, such as a mixture of dichloromethane and methanol.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the flash chromatography of this compound products.

ProblemPossible CauseRecommended Solution
Poor Separation / Co-elution of Impurities Incorrect solvent system selectivity.Experiment with different solvent systems on TLC. Try replacing ethyl acetate with another polar solvent like acetone or dichloromethane to alter the selectivity.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-10% of the silica gel mass.
Product Decomposition on the Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the packed column with an eluent containing 1-3% triethylamine before loading your sample.[6] Alternatively, use a less acidic stationary phase like alumina.[8]
Irreproducible Results Inconsistent column packing.Ensure the column is packed uniformly without any air pockets or channels. Dry packing followed by wet equilibration or a slurry packing method can provide more consistent results.[9]
Solvent composition variability.Prepare fresh eluent for each purification and ensure accurate measurement of solvent ratios.
Broad Peaks The sample was dissolved in a solvent that is too strong.Dissolve the sample in the initial, weakest eluent of your gradient or a solvent with lower polarity. If solubility is an issue, use a minimal amount of a stronger solvent and then dilute with the weaker eluent.
High flow rate.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.[10]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude this compound product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each TLC plate in a different solvent system. Start with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • For persistent peak tailing, add 0.5% triethylamine to the most promising solvent systems and re-run the TLC.

  • Visualize the spots under UV light.

  • Select the eluent system that provides an Rf value of 0.2-0.3 for the product spot and good separation from impurities.

Protocol 2: Flash Chromatography with a Basic Modifier
  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Equilibration: Equilibrate the column by passing through at least five column volumes of the chosen eluent system (e.g., 80:20 hexanes/ethyl acetate) containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the equilibration solvent. If the product is not soluble, use a small amount of a stronger solvent like dichloromethane and adsorb the solution onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder and load this onto the top of the column.

  • Elution: Begin elution with the equilibration solvent, collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent to elute more tightly bound compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Eluent System Data

The following table provides starting points for eluent systems. Optimization will be required based on the specific impurities in your reaction mixture.

Eluent System (v/v)ModifierTarget Rf on TLCNotes
Hexanes / Ethyl Acetate (90:10 to 60:40)None0.2 - 0.3A good starting point for many pyridine derivatives.
Hexanes / Ethyl Acetate (90:10 to 60:40)0.5% Triethylamine0.2 - 0.3Recommended if peak tailing is observed.
Dichloromethane / Methanol (99:1 to 95:5)None0.2 - 0.3For more polar products or impurities.
Dichloromethane / Methanol (99:1 to 95:5)0.5% Triethylamine0.2 - 0.3Use if peak tailing is an issue with this more polar system.

Visual Workflows

Troubleshooting_Peak_Tailing start Observe Peak Tailing in Chromatogram check_base Is the eluent system basic? start->check_base add_tea Add 0.1-1% Triethylamine (TEA) to the eluent check_base->add_tea No change_stationary_phase Consider using alumina or deactivated silica check_base->change_stationary_phase Yes check_shape Does the peak shape improve? add_tea->check_shape optimize_tea Optimize TEA concentration check_shape->optimize_tea Yes check_shape->change_stationary_phase No end_good Problem Solved optimize_tea->end_good end_bad Further investigation needed change_stationary_phase->end_bad

Caption: Troubleshooting workflow for peak tailing.

Eluent_Selection_Workflow start Start: Crude this compound Product tlc Run TLC with Hexanes/Ethyl Acetate gradients start->tlc rf_check Is Rf of product between 0.2 and 0.3? tlc->rf_check separation_check Is there good separation from impurities? rf_check->separation_check Yes adjust_polarity Adjust Hexanes/EtOAc ratio rf_check->adjust_polarity No run_column Proceed with Flash Chromatography separation_check->run_column Yes add_modifier Consider adding TEA for tailing or trying DCM/MeOH separation_check->add_modifier No end Optimized Eluent System Found run_column->end adjust_polarity->tlc add_modifier->tlc

Caption: Workflow for selecting the optimal eluent system.

References

Effective recrystallization techniques for purifying 4-Ethoxy-2-fluoropyridine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Ethoxy-2-fluoropyridine via recrystallization. The information is intended for researchers, scientists, and professionals in drug development to help overcome common challenges encountered during the purification of this and structurally similar compounds.

Troubleshooting Recrystallization Issues

Difficulties during the recrystallization of this compound can often be resolved by systematically addressing common experimental pitfalls. This guide provides solutions to frequently encountered problems.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystal Formation Upon Cooling - Excess solvent: The concentration of the compound is below its saturation point at the lower temperature.- Supersaturation: The solution is stable beyond its saturation point, and crystallization has not been initiated.- Inappropriate solvent: The compound is too soluble in the cold solvent.- Boil off a portion of the solvent to increase the concentration and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a seed crystal of the pure compound.- If an inappropriate solvent was used, evaporate the solvent and attempt recrystallization with a different solvent system.
"Oiling Out" (Formation of a Liquid Layer Instead of Solid Crystals) - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid.- Solution is too concentrated: The compound is coming out of solution above its melting point.- Cooling is too rapid: The high degree of supersaturation favors oiling out over crystal formation.- Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.[1]- Consider a preliminary purification step like column chromatography to remove significant impurities.- Try a different solvent or a solvent mixture. For instance, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity is observed, then heat to clarify and cool slowly.[1]
Low Yield of Recovered Crystals - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.- Premature crystallization: Crystals formed during hot filtration.- Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Concentrate the mother liquor by carefully evaporating some of the solvent and re-cooling to obtain a second crop of crystals.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.- Ensure the solution is cooled to room temperature slowly before placing it in an ice bath to maximize crystal recovery.
Colored Impurities in Crystals - Impurities from the synthesis: Residual starting materials or byproducts are co-crystallizing with the product.- If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.
Crystals are Very Fine or Needle-like - Rapid cooling or high supersaturation: This leads to rapid nucleation and the formation of small crystals.- Allow the solution to cool more slowly. Insulating the flask can help.- Use slightly more solvent to reduce the level of supersaturation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For fluorinated pyridines, which are polar, suitable solvents might include alcohols (e.g., ethanol, isopropanol), ethyl acetate, or a mixed solvent system.[1][2] A good starting point is to test the solubility of a small amount of the crude product in various solvents to empirically determine the best option.

Q2: How do I select a suitable mixed solvent system?

A2: A mixed solvent system is often used when a single solvent is not ideal.[1] You should choose a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat the mixture until it is clear again, and then allow it to cool slowly. Common combinations for polar compounds include ethanol/water, methanol/water, or acetone/hexane.[1]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If the compound does not dissolve, you may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves completely. If a large volume of solvent is required with little dissolution, the chosen solvent is likely a poor choice for your compound. In this case, it is best to remove the solvent and try a different one.

Q4: Is it necessary to perform column chromatography before recrystallization?

A4: If the crude product is highly impure, a preliminary purification by column chromatography can be beneficial. This will remove the bulk of the impurities, making the subsequent recrystallization more effective and less prone to issues like "oiling out".[3]

Q5: How can I confirm the purity of my recrystallized this compound?

A5: The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), or by determining its melting point. A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with solvents in which the compound was not soluble at room temperature. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring.

  • Continue to add small portions of the hot solvent until the solid completely dissolves.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration:

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the charcoal and any insoluble materials.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oil_out Product Oils Out crystals_form->oil_out Oiling Out troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Use Different Solvent oil_out->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Logical_Relationships_in_Purification cluster_problems Common Problems cluster_solutions Potential Solutions p1 No Crystal Formation s1 Induce Nucleation (Seed/Scratch) p1->s1 s2 Concentrate Solution p1->s2 p2 Oiling Out s3 Adjust Cooling Rate p2->s3 s4 Add More Solvent p2->s4 s5 Change Solvent System p2->s5 p3 Low Yield p3->s2 s6 Pre-heat Filtration Apparatus p3->s6 p4 Colored Product s7 Use Activated Charcoal p4->s7

Caption: Logical relationships between common recrystallization problems and their solutions.

References

Impact of solvent choice on the rate of 4-Ethoxy-2-fluoropyridine substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the rate of nucleophilic aromatic substitution (SNAr) on 4-ethoxy-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1] First, a nucleophile attacks the carbon atom attached to the fluorine, which is activated by the electron-withdrawing effect of the pyridine nitrogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion.[1] The initial nucleophilic attack is typically the rate-determining step of the reaction.[3]

Q2: Why is the substitution favored at the 2-position?

A2: In pyridine systems, nucleophilic substitution is favored at the 2- and 4-positions (ortho and para to the nitrogen atom).[4] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[4] When attack occurs at the 3-position (meta), this stabilization is not possible.

Q3: How does the choice of solvent affect the reaction rate?

A3: The solvent plays a crucial role in stabilizing the charged intermediate and the reactants. Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile are preferred for SNAr reactions.[5] These solvents are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, leaving it more reactive. Polar protic solvents (e.g., ethanol, water) can slow down the reaction by forming strong hydrogen bonds with the nucleophile, reducing its nucleophilicity.[3]

Q4: Is fluorine a good leaving group in this reaction?

A4: While fluoride is generally considered a poor leaving group in aliphatic substitution reactions (SN1/SN2), it is an excellent leaving group in SNAr reactions.[3][6] This is because the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group.[3] The high electronegativity of fluorine strongly withdraws electron density from the pyridine ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect stabilizes the Meisenheimer intermediate and accelerates the reaction.[3] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be significantly faster than that of 2-chloropyridine.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile: The nucleophile may not be strong enough to attack the pyridine ring. 2. Inappropriate solvent: The solvent may be deactivating the nucleophile (e.g., protic solvents) or have poor solubility for the reactants. 3. Low reaction temperature: The activation energy for the reaction has not been overcome. 4. Presence of water: Moisture can quench strong bases or react with the starting material.1. Add a base: Use a suitable base (e.g., K₂CO₃, NaH, KOtBu) to deprotonate the nucleophile and increase its reactivity. 2. Switch to a polar aprotic solvent: Use solvents like DMF, DMSO, or NMP.[7] If solubility is an issue, try a different polar aprotic solvent. 3. Increase the temperature: Carefully heat the reaction mixture. Monitor for potential side reactions or decomposition. 4. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with strong bases.[1]
Formation of Side Products 1. Reaction with solvent: Some solvents, like less hindered alcohols, can act as nucleophiles at elevated temperatures.[5] 2. Over-reaction: If other leaving groups are present, they might be substituted as well. 3. Decomposition: The starting material or product may be unstable at the reaction temperature.1. Choose an inert solvent: Switch to a non-nucleophilic solvent like DMF, DMSO, toluene, or THF.[5] 2. Use milder conditions: Lower the reaction temperature and/or use a less reactive nucleophile/base combination. Monitor the reaction progress closely. 3. Lower the temperature: Run the reaction at the lowest effective temperature. Consider if the product is sensitive to the workup conditions.
Difficult Product Isolation 1. High-boiling point solvent: Solvents like DMSO and DMF can be difficult to remove. 2. Emulsion during workup: Formation of an emulsion can make phase separation challenging.1. Aqueous workup and extraction: Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2] 2. Brine wash: Wash the organic layer with a saturated NaCl solution (brine) to help break up emulsions.

Data Presentation

The following table summarizes the impact of solvent choice on the reaction of this compound with a generic amine nucleophile (e.g., morpholine). The relative rate constants are illustrative and normalized to the rate in Toluene for comparison, based on established principles of SNAr reactions.

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k_rel)Comments
TolueneNon-polar2.41Very slow reaction rate due to poor stabilization of the charged intermediate.
Tetrahydrofuran (THF)Polar Aprotic7.650Moderate rate enhancement.
Acetonitrile (MeCN)Polar Aprotic37.5500Good reaction rate, effectively solvates the counter-ion.
N,N-Dimethylformamide (DMF)Polar Aprotic36.71500High reaction rate, excellent solvent for SNAr.[2][7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73000Highest reaction rate due to superior stabilization of the Meisenheimer complex.[2]
Ethanol (EtOH)Polar Protic24.610Slow reaction rate due to hydrogen bonding and deactivation of the nucleophile.

Note: The data presented is compiled for illustrative and comparative purposes, based on general principles of SNAr solvent effects. Actual rates will vary depending on the specific nucleophile, base, and reaction conditions.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of this compound with morpholine in DMSO.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous K₂CO₃ (1.5 equivalents).

  • Add anhydrous DMSO to the flask.

  • Add this compound (1.0 equivalent) to the suspension.

  • Add morpholine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 90 °C and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SNAr_Mechanism SNAr Mechanism on this compound cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Slow) End Substituted Product + Fluoride (F-) Intermediate->End Elimination of F- (Fast)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Troubleshooting_Workflow Troubleshooting Low Conversion Start Low or No Conversion Observed Check_Base Is a base used? Is it strong enough? Start->Check_Base Add_Base Add a suitable base (e.g., K2CO3, NaH) Check_Base->Add_Base No / Weak Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Add_Base->Check_Solvent Change_Solvent Switch to DMF or DMSO Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Moisture Are anhydrous conditions being used? Check_Temp->Check_Moisture Yes Increase_Temp->Check_Moisture Use_Anhydrous Use dry solvents and glassware Check_Moisture->Use_Anhydrous No Success Reaction Proceeds Check_Moisture->Success Yes Use_Anhydrous->Success

Caption: A logical workflow for troubleshooting low conversion issues.

References

Technical Support Center: Purification of Product Mixtures Containing 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted 4-Ethoxy-2-fluoropyridine from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods for removing residual this compound, a basic impurity, from a reaction mixture are:

  • Aqueous Acidic Wash (Extraction): This is often the simplest and most efficient method. By washing the organic layer with a dilute acid, the basic pyridine derivative is protonated, rendering it soluble in the aqueous phase for easy removal.[1][2]

  • Chromatography: Techniques like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are powerful for separating compounds with different polarities.[3][4]

  • Distillation: Given its boiling point of 187.1°C, distillation can be used to separate this compound from less volatile products.

  • Recrystallization: If your desired product is a solid, recrystallization can effectively exclude the impurity, provided there is a suitable difference in solubility.[5][6]

  • Scavenger Resins: Functionalized silica supports can selectively react with and bind the basic pyridine impurity, which is then removed by simple filtration.[4]

Q2: My target compound is sensitive to acid. How can I remove this compound during workup?

A2: For acid-sensitive compounds, an acidic wash is not suitable. An effective alternative is to wash the organic layer with a 10% aqueous copper sulfate solution. The pyridine nitrogen complexes with the copper ions, and the resulting complex is drawn into the aqueous layer, which typically turns purple or deep blue.[1][2] Continue washing until no color change is observed in the aqueous layer.[2]

Q3: I've performed an aqueous workup, but I suspect trace amounts of this compound remain. How can I remove them?

A3: To remove final traces of pyridine derivatives, azeotropic distillation is a useful technique. This involves repeatedly dissolving the product mixture in a solvent like toluene or heptane and removing the solvent under reduced pressure. The pyridine derivative forms an azeotrope with the solvent, facilitating its removal.[1][2]

Q4: My product is a solid, but it is contaminated with this compound. Will recrystallization work?

A4: Recrystallization is an excellent method if your desired product and the impurity have different solubility profiles in a chosen solvent.[5] The ideal solvent will dissolve your product sparingly at room temperature but completely at an elevated temperature, while the this compound impurity is either much more soluble (remaining in the mother liquor upon cooling) or much less soluble (allowing for hot filtration).[5][7]

Troubleshooting Guides

Guide 1: Troubleshooting Chromatography Issues

Problem: I am seeing significant peak tailing for my pyridine-containing compounds in HPLC.

  • Cause: Peak tailing for basic compounds like pyridines is often caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the surface of silica-based chromatography columns.[8]

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to approximately 2.5-3.0 with an additive like formic acid or a phosphate buffer. This protonates the silanol groups, minimizing their interaction with the basic analyte.[8]

    • Use a Competing Base: Add a small amount (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your compound.[8]

    • Select an Appropriate Column: Use a modern, end-capped column with low silanol activity or switch to a different stationary phase like a phenyl or polymer-based column that offers different interaction mechanisms.[8][9]

Problem: I have poor resolution between my product and this compound in column chromatography.

  • Cause: The polarity of your product and the impurity may be too similar for effective separation with the current solvent system.

  • Solutions:

    • Optimize the Solvent System: Use TLC to screen various solvent systems. A less polar or more polar eluent might improve separation. Consider using a gradient elution instead of an isocratic one.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reversed-phase (e.g., C18) stationary phase, which separates compounds based on hydrophobicity rather than polarity.[8]

Guide 2: Product Isolation and Purification

Problem: My product is an oil and will not crystallize, making purification by recrystallization impossible.

  • Cause: Some compounds have low melting points or are inherently non-crystalline (amorphous). Impurities can also inhibit crystallization.

  • Solutions:

    • Attempt to Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of the compound, add it to the supersaturated solution to initiate crystallization.

      • Solvent Change: Try a different solvent system. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can often promote crystallization.[7]

    • Use an Alternative Purification Method: If crystallization fails, column chromatography is the most common alternative for purifying oils.[4] Distillation (if the compound is volatile and thermally stable) or preparative HPLC are other options.

Data Presentation

The following table summarizes typical starting conditions for HPLC method development for separating pyridine derivatives. These should be optimized for your specific product and impurity mixture.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Mixed-Mode)Reference
Column C18, 150 mm x 4.6 mm, 5 µmAmaze SC, 150 mm x 3.0 mm, 3 µm[3][10]
Mobile Phase A 0.1% Formic Acid in Water50 mM Ammonium Formate (pH 3.0)[3][10]
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)[3][10]
Elution GradientIsocratic or Gradient[3][10]
Flow Rate 1.0 mL/min0.6 mL/min[3][10]
Column Temp. 25 °C30 °C[3][11]
Detection (UV) 254 nm or 275 nm254 nm[10]

Experimental Protocols

Protocol 1: Removal of this compound via Acidic Wash

Objective: To remove the basic impurity this compound from an organic solution containing a neutral or acid-stable product.

Methodology:

  • Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1N aqueous HCl solution to the separatory funnel.[1]

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate completely. The protonated 4-ethoxy-2-fluoropyridinium chloride will be in the lower aqueous layer.

  • Drain and discard the aqueous layer.

  • To ensure complete removal, repeat the wash (steps 3-6) one or two more times.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.[2]

Protocol 2: Purification via Flash Column Chromatography

Objective: To separate a product from this compound based on differential adsorption to a stationary phase.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (eluent). The ideal system should show good separation between your product spot and the impurity spot, with an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (wet slurry packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., from a nitrogen line or air pump) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow General Purification Strategy Decision Tree start Crude Product Mixture (Contains this compound) check_acid_stability Is Product Acid Stable? start->check_acid_stability acid_wash Perform Aqueous Acidic Wash (1N HCl) check_acid_stability->acid_wash Yes cuso4_wash Perform Aqueous CuSO4 Wash check_acid_stability->cuso4_wash No check_purity1 Check Purity (TLC, HPLC, NMR) acid_wash->check_purity1 check_purity2 Check Purity (TLC, HPLC, NMR) cuso4_wash->check_purity2 is_pure1 Is Product Pure? check_purity1->is_pure1 is_pure2 Is Product Pure? check_purity2->is_pure2 further_purification Requires Further Purification is_pure1->further_purification No end Pure Product is_pure1->end Yes is_pure2->further_purification No is_pure2->end Yes check_physical_state Is Product a Solid? further_purification->check_physical_state recrystallize Recrystallization check_physical_state->recrystallize Yes chromatography Column Chromatography check_physical_state->chromatography No (Oil/Liquid) recrystallize->end chromatography->end

Caption: A workflow for selecting an appropriate purification method.

Chromatography_Troubleshooting Troubleshooting Common Chromatography Issues for Pyridines start Chromatography Run issue Identify Issue start->issue peak_tailing Peak Tailing? issue->peak_tailing Peak Shape poor_resolution Poor Resolution? issue->poor_resolution Separation solution_tailing1 Add Competing Base (TEA) to Mobile Phase peak_tailing->solution_tailing1 solution_tailing2 Lower Mobile Phase pH (e.g., pH 2.5-3.0) peak_tailing->solution_tailing2 solution_tailing3 Use End-Capped or Different Column peak_tailing->solution_tailing3 solution_res1 Optimize Solvent System (Change Polarity/Gradient) poor_resolution->solution_res1 solution_res2 Change Stationary Phase (e.g., Alumina, C18) poor_resolution->solution_res2 solution_res3 Decrease Particle Size (HPLC/UHPLC) poor_resolution->solution_res3 rerun Re-run Analysis solution_tailing1->rerun solution_tailing2->rerun solution_tailing3->rerun solution_res1->rerun solution_res2->rerun solution_res3->rerun

Caption: A high-level workflow for troubleshooting common chromatography issues.[8]

HPLC_Method_Dev Logical Flow for HPLC Method Development start Define Separation Goal select_column Select Initial Column (e.g., Reversed-Phase C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water with Additive) select_column->select_mobile_phase initial_run Perform Initial Isocratic or Gradient Run select_mobile_phase->initial_run check_retention Is Retention Factor (k') between 2 and 10? initial_run->check_retention adjust_organic Adjust Organic Solvent % check_retention->adjust_organic No check_resolution Is Resolution Adequate? check_retention->check_resolution Yes adjust_organic->initial_run adjust_selectivity Improve Selectivity check_resolution->adjust_selectivity No check_efficiency Is Efficiency (Peak Width) Acceptable? check_resolution->check_efficiency Yes change_organic Change Organic Solvent (e.g., ACN to MeOH) adjust_selectivity->change_organic change_ph Adjust pH adjust_selectivity->change_ph change_column Change Stationary Phase (e.g., Phenyl, Cyano) adjust_selectivity->change_column change_organic->initial_run change_ph->initial_run change_column->initial_run optimize_flow Optimize Flow Rate or Particle Size check_efficiency->optimize_flow No final_method Final Validated Method check_efficiency->final_method Yes optimize_flow->initial_run

Caption: A logical workflow for systematically improving chromatographic resolution.[8]

References

Addressing stability and decomposition issues of 4-Ethoxy-2-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of 4-ethoxy-2-fluoropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this compound derivatives include susceptibility to hydrolysis, photodegradation, and potential thermal decomposition. The electron-withdrawing nature of the fluorine atom can activate the pyridine ring to nucleophilic attack, particularly hydrolysis under acidic or basic conditions. Furthermore, like many pyridine-containing compounds, these derivatives can be sensitive to light.[1][2]

Q2: What are the recommended storage conditions for this compound derivatives?

A2: To ensure long-term stability, this compound derivatives should be stored in a cool, dry, and dark place. It is advisable to store them in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and atmospheric oxygen.[1]

Q3: How does pH affect the stability of these derivatives in solution?

A3: The stability of this compound derivatives in solution is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. Under acidic conditions, protonation of the pyridine nitrogen can make the ring more susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack on the pyridine ring can occur, potentially leading to the displacement of the ethoxy or fluoro substituents.

Q4: Are this compound derivatives prone to photodegradation?

A4: Yes, pyridine and its derivatives are known to be light-sensitive, and fluorinated compounds can also be susceptible to photolysis.[3][4][5] Exposure to UV or even ambient light over extended periods can lead to decomposition. Therefore, it is crucial to protect solutions and solid samples from light during storage and handling.

Q5: What are the likely degradation products of this compound derivatives?

A5: The degradation products can vary depending on the stress conditions.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis may lead to the formation of 2-fluoro-4-hydroxypyridine and ethanol. Further degradation could result in the loss of the fluorine atom.

  • Photodegradation: Light-induced degradation can lead to complex mixtures of products, potentially involving dimerization, oxidation, or cleavage of the pyridine ring. Defluorination is a common pathway in the photolysis of fluorinated aromatic compounds.[6]

  • Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

Troubleshooting Guides

Issue 1: Unexpected Impurities in a Reaction Mixture

Symptoms:

  • Appearance of unexpected spots on TLC analysis.

  • Additional peaks in HPLC or GC-MS chromatograms.

  • Low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation due to pH - Neutralize the reaction mixture immediately after completion. - If the reaction is performed under acidic or basic conditions, consider minimizing the reaction time or temperature. - Buffer the reaction mixture if possible.
Thermal Decomposition - Run the reaction at a lower temperature. - If heating is necessary, perform a time-course study to find the optimal heating time.
Photodegradation - Protect the reaction vessel from light by wrapping it in aluminum foil. - Use amber glassware.
Reaction with Solvents - Ensure the use of high-purity, dry solvents. - Check for potential reactivity of the derivative with the chosen solvent, especially protic solvents at elevated temperatures.
Issue 2: Compound Degradation During Storage

Symptoms:

  • Change in physical appearance (e.g., color change from white to yellow or brown).

  • Decreased purity as determined by analytical methods over time.

  • Inconsistent results in subsequent experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exposure to Air and Moisture - Store the compound under an inert atmosphere (argon or nitrogen). - Use a desiccator for storage. - Ensure the container is tightly sealed.
Exposure to Light - Store in an amber vial or a container wrapped in aluminum foil. - Keep the storage area dark.
Inappropriate Temperature - Store at the recommended temperature, typically refrigerated (2-8 °C) for long-term storage.

Quantitative Stability Data

The following tables present hypothetical stability data for a model this compound derivative under various stress conditions. This data is intended to be illustrative of a typical stability profile.

Table 1: Hydrolytic Stability in Aqueous Buffers at 50°C

pHTime (hours)% RemainingMajor Degradation Product
2.02485.22-Fluoro-4-hydroxypyridine
2.07265.82-Fluoro-4-hydroxypyridine
7.02499.1Not Detected
7.07298.5Not Detected
10.02490.52-Fluoro-4-hydroxypyridine
10.07278.32-Fluoro-4-hydroxypyridine

Table 2: Photostability of Solid Compound (ICH Q1B Conditions)

ConditionDuration% RemainingObservations
Visible Light (1.2 million lux hours)100 hours96.3Slight yellowing of the powder
UV-A Light (200 W h/m²)20 hours92.1Noticeable yellowing

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[7][8][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 72 hours.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][5]

Analyze all stressed samples by the validated HPLC method (Protocol 1) to determine the percentage of degradation and identify degradation products.

Visualizations

Stability_Troubleshooting_Workflow Workflow for Investigating Compound Instability start Instability Observed (e.g., low yield, new impurities) is_reaction During Reaction? start->is_reaction is_storage During Storage? start->is_storage check_reaction Review Reaction Conditions ph_issue pH Extremes? check_reaction->ph_issue check_storage Review Storage Conditions store_inert Store under Inert Atmosphere check_storage->store_inert is_reaction->check_reaction Yes is_storage->check_storage Yes temp_issue High Temperature? ph_issue->temp_issue No adjust_ph Adjust pH / Use Buffer ph_issue->adjust_ph Yes light_issue Light Exposure? temp_issue->light_issue No lower_temp Lower Reaction Temperature temp_issue->lower_temp Yes protect_light Protect from Light light_issue->protect_light Yes end_node Stability Improved light_issue->end_node No adjust_ph->end_node lower_temp->end_node protect_light->end_node store_dark Store in Dark store_inert->store_dark store_cold Store at Recommended Temp. store_dark->store_cold store_cold->end_node

Caption: Troubleshooting workflow for addressing instability issues.

Degradation_Pathways Potential Degradation Pathways parent This compound Derivative hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photodegradation Photodegradation (UV/Light) parent->photodegradation oxidation Oxidation parent->oxidation hydrolysis_prod 2-Fluoro-4-hydroxypyridine + Ethanol hydrolysis->hydrolysis_prod photo_prod Complex Mixture (e.g., dimers, defluorinated products) photodegradation->photo_prod oxidation_prod N-Oxide oxidation->oxidation_prod

Caption: Common degradation pathways for this compound derivatives.

References

Validation & Comparative

A Comparative Guide to ¹H and ¹⁹F NMR Analysis for Characterizing 4-Ethoxy-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, 4-ethoxy-2-fluoropyridine derivatives represent a significant class of compounds, finding application as key intermediates in the synthesis of various biologically active molecules. Accurate and efficient characterization of these derivatives is paramount for ensuring the quality, purity, and structural integrity of these vital building blocks.

This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound and its derivatives. We will delve into the expected spectral features, present illustrative quantitative data, and provide detailed experimental protocols. Furthermore, we will compare the utility of NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering a holistic view for researchers in the field.

The Power of ¹H and ¹⁹F NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled technique for the unambiguous structural elucidation of organic molecules. For fluorinated compounds like this compound derivatives, the combination of proton (¹H) and fluorine (¹⁹F) NMR provides a wealth of information.

  • ¹H NMR offers insights into the proton environment of the molecule, revealing the number of different types of protons, their connectivity, and their spatial relationships. The ethoxy group and the aromatic protons on the pyridine ring provide distinct signatures.

  • ¹⁹F NMR is a highly sensitive and specific technique for observing fluorine atoms. With a natural abundance of 100% and a large chemical shift dispersion, ¹⁹F NMR spectra are often simple, with well-resolved signals, making it an excellent tool for identifying and quantifying fluorinated species. The coupling between the fluorine atom and nearby protons (H-F coupling) provides crucial information for assigning signals in both ¹H and ¹⁹F spectra.

Illustrative NMR Data for this compound

While specific experimental data for every derivative is unique, the following tables summarize the expected ¹H and ¹⁹F NMR spectral data for the parent compound, this compound, in a typical deuterated solvent like CDCl₃. This data is illustrative and based on the analysis of similar fluoropyridine structures.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.85dJ(H-F) ≈ 2.5
H-5~6.55ddJ(H-H) ≈ 5.5, J(H-F) ≈ 8.0
H-3~6.40dJ(H-F) ≈ 2.0
-OCH₂-~4.10qJ(H-H) ≈ 7.0
-CH₃~1.45tJ(H-H) ≈ 7.0

Table 2: Illustrative ¹⁹F NMR Data for this compound (in CDCl₃)

Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-2~ -85.0m-

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other analytical techniques offer complementary information and are often used in conjunction for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for this compound Derivatives

TechniquePrincipleAdvantagesLimitations
¹H and ¹⁹F NMR Nuclear spin properties in a magnetic fieldUnambiguous structure elucidation, quantification without a specific reference standard (qNMR), non-destructive.Lower sensitivity compared to MS, can be complex for mixtures without separation.
HPLC-UV Differential partitioning between stationary and mobile phasesHigh sensitivity, excellent for purity determination and quantification of known compounds, can be coupled with MS.Requires a reference standard for quantification, may not distinguish between isomers without specific methods.
Mass Spectrometry (GC-MS, LC-MS) Mass-to-charge ratio of ionized moleculesExtremely high sensitivity, provides molecular weight information, fragmentation patterns aid in structural confirmation.Does not provide detailed stereochemical or isomeric information on its own, ionization efficiency can vary.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsProvides information about functional groups present (e.g., C-O, C-F, aromatic C-H).Limited for detailed structural elucidation of complex molecules, not suitable for quantification.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. ¹H NMR Spectroscopy Protocol

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0 to 10 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (CDCl₃ at 7.26 ppm).

3. ¹⁹F NMR Spectroscopy Protocol

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling).

  • Spectral Width: A range appropriate for fluoropyridines, e.g., -50 to -150 ppm.

  • Number of Scans: 64-256 (or more, depending on concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Fourier transform the FID, phase correct the spectrum. An external reference standard (e.g., CFCl₃ at 0 ppm) or an internal standard can be used for chemical shift referencing.

Visualizing the Analytical Workflow and Structural Relationships

To better illustrate the processes involved in characterizing this compound derivatives, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the key NMR signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis 1H and 19F NMR Purification->NMR_Analysis HPLC_Analysis HPLC-UV Purification->HPLC_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment MS_Analysis->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Experimental workflow for the characterization of this compound derivatives.

nmr_signaling cluster_structure This compound Structure cluster_couplings Key J-Couplings F2 F-2 H3 H-3 F2->H3 2.0 Hz H5 H-5 F2->H5 8.0 Hz H6 H-6 F2->H6 2.5 Hz OCH2 -OCH2- CH3 -CH3 OCH2->CH3 7.0 Hz J_FH6 J(F-H6) J_FH5 J(F-H5) J_FH3 J(F-H3) J_HH_ethoxy J(H-H)

Key proton-fluorine and proton-proton couplings in this compound.

Conclusion

Both ¹H and ¹⁹F NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound derivatives. While ¹H NMR provides a detailed map of the proton framework, ¹⁹F NMR offers a clear and sensitive window into the fluorinated positions of the molecule. When used in concert, and complemented by techniques such as HPLC for purity analysis and Mass Spectrometry for molecular weight confirmation, researchers can confidently elucidate the structure and purity of these important synthetic intermediates. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the development of novel fluorinated pharmaceuticals.

Confirming the Mass of 4-Ethoxy-2-fluoropyridine Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate mass confirmation of synthesized compounds is a critical step in ensuring product identity and purity. This guide provides a comparative overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of 4-Ethoxy-2-fluoropyridine, a key building block in pharmaceutical synthesis. We will objectively compare its performance with other analytical alternatives and provide supporting experimental data and protocols.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a primary analytical technique for the confirmation of the molecular weight of synthetic products like this compound due to its high sensitivity, specificity, and speed. High-Resolution Mass Spectrometry (HRMS) variants of LC-MS, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy, often in the sub-ppm range, which is crucial for unambiguous molecular formula determination.[1][2][3] While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) offer valuable structural information, LC-MS is often the most efficient for rapid mass confirmation in a high-throughput setting.

Comparison of Analytical Techniques

The choice of analytical technique for mass confirmation depends on various factors including the required level of confidence, sample complexity, and available instrumentation. Below is a comparison of LC-MS with other common analytical methods for the analysis of this compound.

FeatureLC-MS (HRMS)LC-MS (Triple Quadrupole)GC-MSNMR Spectroscopy
Primary Information Accurate Mass, Molecular FormulaMolecular Weight, QuantificationMolecular Weight, Fragmentation PatternChemical Structure, Connectivity
Mass Accuracy < 5 ppm (typically < 1 ppm)Nominal MassNominal MassNot Applicable
Sensitivity (LOD/LOQ) Low ng/mL to pg/mLpg/mL to fg/mLLow ng/mLmg/mL to high µg/mL
Analysis Time per Sample 5 - 15 minutes2 - 10 minutes10 - 30 minutes5 - 30 minutes
Sample Preparation Simple dilutionSimple dilutionMay require derivatizationSimple dissolution in deuterated solvent
Key Advantage High confidence in elemental compositionExcellent for quantificationGood for volatile and thermally stable compoundsUnambiguous structure elucidation
Limitation Does not provide detailed structural connectivityLower mass accuracy than HRMSNot suitable for non-volatile or thermally labile compoundsLower sensitivity

Detailed Experimental Protocols

LC-MS Method for Mass Confirmation of this compound

This protocol is based on established methods for the analysis of related fluorinated pyridine derivatives and is suitable for high-resolution mass spectrometers like an Orbitrap or Q-TOF, as well as for nominal mass confirmation on a triple quadrupole instrument.[4]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound product.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 1 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography Conditions:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) or a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range (Full Scan): m/z 50 - 500

  • Data Acquisition: Full scan for mass confirmation. For quantification on a triple quadrupole, Selected Ion Monitoring (SIM) of the protonated molecular ion ([M+H]⁺) at m/z 142.06.[4]

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical exact mass of the protonated this compound ([C7H9FNO]⁺), which is m/z 142.0617.

  • Determine the mass accuracy of the observed peak in parts per million (ppm). A mass accuracy of < 5 ppm provides high confidence in the elemental composition.[5]

  • Analyze the fragmentation pattern if MS/MS data is acquired to further confirm the structure. Expected fragments would arise from the loss of ethylene (C2H4) from the ethoxy group or loss of the entire ethoxy group.

Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis weigh Weigh Product dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to 1 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (HRMS) ionize->detect extract_tic Extract Ion Chromatogram detect->extract_tic confirm_mass Confirm Exact Mass ([M+H]⁺) extract_tic->confirm_mass calc_accuracy Calculate Mass Accuracy (ppm) confirm_mass->calc_accuracy report Generate Report calc_accuracy->report

Figure 1. Experimental workflow for LC-MS mass confirmation of this compound.

Decision_Tree start Need to Confirm Mass of Product q1 Is rapid mass confirmation the primary goal? start->q1 lcms Use LC-MS q1->lcms Yes q2 Is unambiguous structural elucidation required? q1->q2 No lcms_and_nmr Use both LC-MS and NMR lcms->lcms_and_nmr nmr Use NMR Spectroscopy q2->nmr Yes q3 Is the compound volatile and thermally stable? q2->q3 No nmr->lcms_and_nmr q3->lcms No gcms Consider GC-MS q3->gcms Yes

Figure 2. Decision tree for selecting an analytical technique for product confirmation.

Conclusion

For the routine and high-confidence confirmation of the mass of this compound products, LC-MS, particularly with high-resolution capabilities, is the method of choice. It provides a rapid and highly accurate determination of the molecular weight and elemental composition. While NMR is indispensable for complete structural elucidation and GC-MS can be a viable alternative for certain compounds, the sensitivity, speed, and accuracy of modern LC-MS systems make them exceptionally well-suited for the needs of researchers and professionals in drug development. The provided experimental protocol serves as a robust starting point for developing a validated method for the analysis of this compound and related compounds.

References

A Comparative Guide to the Reactivity of 4-Ethoxy-2-fluoropyridine and Other 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Ethoxy-2-fluoropyridine with other 2-halopyridines (chloro, bromo, and iodo analogs) in three common and synthetically important reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The choice of the halogen at the 2-position of the pyridine ring dramatically influences its reactivity, dictating the optimal conditions and applicability for each transformation.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack.

Reactivity Comparison

The reactivity of 2-halopyridines in SNAr reactions is primarily governed by the electronegativity of the halogen, which polarizes the C-X bond and activates the ring towards nucleophilic attack. The established order of reactivity is:

F > Cl > Br > I

This compound is significantly more reactive than its chloro, bromo, and iodo counterparts. The high electronegativity of fluorine makes the C-2 position highly electrophilic. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 250-320 times faster than that of 2-chloropyridine[1]. This enhanced reactivity often allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.

Quantitative Data for SNAr Reactions of 2-Halo-4-ethoxypyridines
Halide (X) at C-2NucleophileConditionsReaction TimeTemperatureYieldReactivity Level
F MorpholineK₂CO₃, DMSO4 h100 °C>95%Very High
Cl MorpholineK₂CO₃, DMSO24 h150 °C~70%Moderate
Br MorpholineK₂CO₃, DMSO>48 h150 °CLow/No ReactionLow
I MorpholineK₂CO₃, DMSO>48 h150 °CLow/No ReactionVery Low

Note: Data is representative and compiled to illustrate the reactivity trend. Actual results may vary based on specific substrates and conditions.

Experimental Protocol: SNAr of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add this compound, morpholine, and potassium carbonate.

  • Add anhydrous DMSO to achieve a concentration of 0.5 M.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-ethoxy-2-morpholinopyridine.

SNAr Reaction Mechanism

SNAr Mechanism on 2-Fluoropyridine

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide. This reaction is fundamental for the formation of carbon-carbon bonds.

Reactivity Comparison

The reactivity of 2-halopyridines in Suzuki coupling is dominated by the strength of the carbon-halogen bond and the ease of the oxidative addition step to the palladium(0) catalyst. The C-X bond must be cleaved in this rate-limiting step. The bond strength order is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity order is the inverse:

I > Br > Cl >> F

4-Ethoxy-2-iodopyridine is the most reactive substrate, followed by the bromo and chloro analogs. This compound is generally unreactive under standard Suzuki conditions due to the exceptionally strong C-F bond, making oxidative addition highly challenging.

Quantitative Data for Suzuki Coupling of 2-Halo-4-ethoxypyridines
Halide (X) at C-2Coupling PartnerCatalyst SystemBaseTemperatureYieldReactivity Level
I Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃80 °C>90%Very High
Br Phenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃90 °C~85%High
Cl Phenylboronic acidPd₂(dba)₃/XPhos (5 mol%)K₃PO₄110 °C~60%Moderate
F Phenylboronic acidVariousVarious>120 °CNo ReactionExtremely Low

Note: Data is representative and compiled to illustrate the reactivity trend. More specialized, electron-rich ligands are often required for less reactive chlorides.

Experimental Protocol: Suzuki Coupling of 4-Ethoxy-2-bromopyridine

Materials:

  • 4-Ethoxy-2-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine 4-Ethoxy-2-bromopyridine, phenylboronic acid, and sodium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash chromatography to yield 4-ethoxy-2-phenylpyridine.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Generalized Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Reactivity Comparison

Similar to the Suzuki coupling, the reactivity in the Buchwald-Hartwig amination is dictated by the energy barrier of the oxidative addition step[2][3]. Therefore, the reactivity follows the same trend based on carbon-halogen bond strength:

I > Br > Cl >> F

4-Ethoxy-2-iodopyridine and the corresponding bromo derivative are excellent substrates for this transformation. The chloro-analog is also viable but typically requires more forcing conditions and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging C-Cl bond activation[4]. This compound is not a suitable substrate for this reaction due to the inertness of the C-F bond towards oxidative addition. A common challenge for all 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit its activity[5][6].

Quantitative Data for Buchwald-Hartwig Amination of 2-Halo-4-ethoxypyridines
Halide (X) at C-2AmineCatalyst SystemBaseTemperatureYieldReactivity Level
I AnilinePd₂(dba)₃/BINAP (2 mol%)NaOtBu80 °C>90%Very High
Br AnilinePd₂(dba)₃/BINAP (3 mol%)NaOtBu90 °C~88%High
Cl AnilinePd₂(dba)₃/RuPhos (5 mol%)NaOtBu110 °C~75%Moderate
F AnilineVariousNaOtBu>120 °CNo ReactionExtremely Low

Note: Data is representative. Catalyst and ligand choice is crucial, especially for aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Ethoxy-2-bromopyridine

Materials:

  • 4-Ethoxy-2-bromopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • BINAP (3.3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 4-Ethoxy-2-bromopyridine and aniline.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield N-(4-ethoxypyridin-2-yl)aniline.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(H₂NR)L₂]⁺X⁻ OxAdd->AmineCoord + H₂NR AmidoComplex Ar-Pd(II)(HNR)L₂ AmineCoord->AmidoComplex + Base - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR AmidoComplex->Product

Generalized Buchwald-Hartwig Catalytic Cycle

Summary and Conclusion

The reactivity of 4-ethoxy-2-halopyridines is highly dependent on the nature of the chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is by far the superior substrate, offering high reactivity under mild conditions. The reactivity order is F >> Cl > Br > I .

  • For Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig): The trend is reversed. 4-Ethoxy-2-iodopyridine and 4-ethoxy-2-bromopyridine are the preferred substrates due to the relative weakness of their C-X bonds, which facilitates the crucial oxidative addition step. This compound is essentially unreactive in these transformations. The reactivity order is I > Br > Cl >> F .

This dichotomy in reactivity provides medicinal and process chemists with a powerful strategic tool. By choosing the appropriate halogen at the 2-position, specific transformations can be favored, enabling selective and efficient synthesis of complex pyridine-containing molecules.

References

Comparative Analysis of the Biological Activity of Novel Pyridine Analogs Centered on the 4-Ethoxy-2-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides a comparative analysis of the biological activity of novel pyridine analogs, with a central focus on derivatives sharing the 4-ethoxy-2-halopyridine core structure. The objective is to evaluate their performance as potent kinase inhibitors, a class of molecules critical in modern cancer therapy. We present supporting experimental data for their anticancer activities, detail the methodologies for key biological assays, and visualize relevant pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.

Overview of Biological Activity: Kinase Inhibition

The 4-ethoxypyridine moiety has been identified as a key pharmacophore in the development of potent and selective kinase inhibitors. Analogs built around this core have shown significant activity against various kinases, particularly those involved in oncogenic signaling pathways. This guide focuses on a prominent example, BMS-777607, a potent inhibitor of the Met kinase superfamily, and compares its activity with other structurally related pyridine derivatives.

Comparative Performance of Pyridine Analogs

The following table summarizes the in vitro biological activity of selected pyridine analogs against key cancer-related protein kinases and cell lines. The data highlights the superior potency of the 4-ethoxy-pyridone derivative, BMS-777607, against the c-Met kinase.

Compound IDCore ScaffoldTargetIC₅₀ (nM)[1]Target Cell Line(s)IC₅₀ (µM)[2]
BMS-777607 4-Ethoxy-pyridonec-Met Kinase3.9GTL-16 (Gastric)Not Reported
Analog 4g 4-Ethoxy-pyridineh-TNAP490HeLa (Cervical)57.03
Analog 4j Imidazole-Pyridine HybridNot SpecifiedNot ReportedHeLa (Cervical)57.01
Analog 4k Imidazole-Pyridine HybridNot SpecifiedNot ReportedHeLa (Cervical)65.95

IC₅₀ (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition in vitro. h-TNAP: human Tissue-Nonspecific Alkaline Phosphatase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

3.1. In Vitro Kinase Inhibition Assay (c-Met)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Objective: To determine the IC₅₀ value of test compounds against the c-Met kinase.

  • Methodology:

    • The c-Met kinase enzyme is incubated with a specific peptide substrate and ATP (adenosine triphosphate) in an appropriate buffer solution.

    • Test compounds (e.g., BMS-777607) are added in a series of dilutions.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods like ELISA (Enzyme-Linked Immunosorbent Assay) with a phospho-specific antibody or radiometric assays that measure the incorporation of radioactive phosphate from [γ-³²P]ATP.

    • The percentage of inhibition is calculated relative to a control reaction (containing DMSO instead of the compound).

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[3]

  • Objective: To determine the IC₅₀ value of test compounds against cancer cell lines (e.g., HeLa).

  • Methodology:

    • HeLa cells are seeded in 96-well plates and allowed to adhere overnight in a CO₂ incubator.[3]

    • The cells are then treated with various concentrations of the test compounds (e.g., Analogs 4g, 4j, 4k) and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.

    • The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined from the dose-response curves.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 In Vitro Screening Workflow A Compound Library (4-Ethoxy-2-fluoropyridine Analogs) B Primary Kinase Assay (e.g., c-Met) A->B C Determine IC50 Values B->C D Select Potent Hits (IC50 < 1 µM) C->D Decision Gate E Secondary Assay (Cell Viability - MTT) D->E F Confirm Cytotoxicity E->F

Caption: A typical workflow for screening novel kinase inhibitors.

G cluster_1 Simplified c-Met Signaling Pathway RTK c-Met Receptor (RTK) RAS RAS RTK->RAS Compound BMS-777607 (Inhibitor) Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the c-Met signaling cascade by a pyridine analog.

Conclusion

The 4-ethoxy-2-halopyridine scaffold serves as a highly effective foundation for the design of potent kinase inhibitors. As demonstrated by BMS-777607, strategic modifications to this core can yield compounds with nanomolar potency against critical oncology targets like c-Met kinase.[1] Further exploration of analogs, such as those incorporating imidazole moieties, shows continued promise in developing cytotoxic agents against various cancer cell lines.[2] The experimental protocols and workflows detailed herein provide a framework for the continued evaluation and optimization of this promising class of therapeutic candidates.

References

Validating the Structure of Novel Pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds with therapeutic potential is a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds, pyridine derivatives continue to be a rich source of biologically active molecules. This guide provides a comparative analysis of the structural validation of a novel compound derived from a 4-ethoxypyridine precursor, BMS-777607, a potent c-Met kinase inhibitor, against an alternative c-Met inhibitor, Tivantinib (ARQ 197). We present detailed experimental protocols for key validation techniques, quantitative data for structural confirmation, and a visualization of the targeted biological pathway.

Unveiling the Molecular Architecture: A Head-to-Head Comparison

The unambiguous determination of a novel compound's structure is paramount for its advancement as a drug candidate. Here, we compare the structural validation data of BMS-777607, a compound synthesized from a 4-ethoxy-pyridone precursor, and Tivantinib.

Table 1: Spectroscopic and Mass Spectrometric Data for Structural Validation

PropertyBMS-777607Tivantinib (ARQ 197)
Molecular Formula C25H19ClF2N4O4C23H19N3O2
Molecular Weight 512.89 g/mol [1][2]369.42 g/mol
¹H NMR (DMSO-d6) δ (ppm) 10.57 (s, 1H), 7.83-7.79 (m, 2H), 7.67 (d, 1H, J = 5.6Hz), 7.41-7.38 (m, 3H), 7.36-7.22 (m, 3H), 6.44 (d, 1H, J = 5.6Hz)[3]Specific data not readily available in the public domain. Requires access to proprietary data or further experimental work.
¹³C NMR Data not readily available in the public domain. Requires further experimental analysis.Data not readily available in the public domain. Requires further experimental analysis.
High-Resolution Mass Spectrometry (HRMS) [ESI+] m/z 513.1063 [M+H]⁺ (Calculated for C25H20ClF2N4O4⁺: 513.1141)[1]Specific data not readily available in the public domain. Requires access to proprietary data or further experimental work.

The Blueprint of Synthesis and Validation: Experimental Protocols

Reproducibility and accuracy are the hallmarks of robust scientific research. This section details the methodologies for the synthesis and structural elucidation of the compared compounds.

Synthesis Protocols

Synthesis of N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

3-Chloro-4-(4-(4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)-2-fluorophenoxy)pyridin-2-amine (1.2 g, 2.1 mmol) is dissolved in a solvent mixture of ethyl acetate (16 mL), acetonitrile (16 mL), and water (8 mL) at 0 °C.[3] Subsequently, iodophenyl diacetate (820 mg, 2.6 mmol) is added.[3] The reaction mixture is stirred at room temperature for 2 hours before the crude product is collected by filtration.[3] The solid is washed with additional ethyl acetate.[3] The precipitate is then combined with the concentrated filtrate and purified by rapid chromatography on silica gel (eluent: 2% methanol/chloroform) to afford the target compound as a white solid (810 mg, 74% yield).[3][4]

Synthesis of Tivantinib (ARQ 197)

The synthesis of Tivantinib involves a multi-step process. While the detailed, step-by-step protocol is proprietary, the general strategy involves the construction of the core pyrrolocytosine ring system followed by functionalization to introduce the desired substituents. A key step often involves a condensation reaction to form the fused ring system.

Structural Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans are common.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties, over a relevant mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the proposed chemical formula to confirm the elemental composition.

Visualizing the Mechanism of Action: The c-Met Signaling Pathway

BMS-777607 and Tivantinib exert their therapeutic effects by inhibiting the c-Met receptor tyrosine kinase. Understanding the signaling cascade is crucial for rational drug design and for elucidating potential mechanisms of resistance.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis BMS777607 BMS-777607 BMS777607->cMet Tivantinib Tivantinib Tivantinib->cMet

Caption: The c-Met signaling pathway and points of inhibition.

Experimental Workflow for Structural Validation

A systematic approach is essential for the efficient and accurate validation of novel compounds. The following workflow outlines the key stages from synthesis to definitive structural confirmation.

experimental_workflow Synthesis Synthesis of Novel Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, LC-MS) Purification->Preliminary_Analysis Xray Single Crystal X-ray Diffraction (if crystals form) Purification->Xray NMR NMR Spectroscopy (¹H, ¹³C, 2D) Preliminary_Analysis->NMR HRMS High-Resolution Mass Spectrometry Preliminary_Analysis->HRMS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation HRMS->Structure_Elucidation Xray->Structure_Elucidation Data_Comparison Comparison with Alternative Compounds Structure_Elucidation->Data_Comparison

Caption: A typical workflow for structural validation.

References

A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Synthesized 4-Ethoxy-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For novel compounds such as 4-ethoxy-2-fluoropyridine derivatives, which are important building blocks in medicinal chemistry, establishing robust analytical methods is critical.[1][2] This guide provides a comparative analysis of two common chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We present detailed experimental protocols and hypothetical performance data to aid researchers in selecting the most appropriate method for their needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is considered the gold standard for purity determination due to its high resolution, sensitivity, and specificity.[3] It excels at separating the main compound from closely related impurities.[3] In contrast, Thin-Layer Chromatography offers a simpler, more rapid, and cost-effective approach, making it suitable for preliminary screening and reaction monitoring.[3] The choice between these methods often depends on the stage of research, the required level of accuracy, and available resources.

The following table summarizes the key performance characteristics of a proposed RP-HPLC method and a complementary TLC method for the analysis of this compound derivatives.

ParameterRP-HPLC MethodTLC Method
Principle Differential partitioning between a stationary phase and a liquid mobile phase under high pressure.[3]Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.[3]
Resolution High (baseline separation of closely related impurities)Lower than HPLC
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.3%
Analysis Time per Sample 15-30 minutes5-10 minutes (excluding plate preparation and drying)
Quantitation Highly accurate and preciseSemi-quantitative or quantitative with densitometry
Cost per Sample HigherLower
Primary Application Final purity testing, impurity profiling, stability studiesReaction monitoring, preliminary purity assessment, rapid screening

Experimental Protocols

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound derivatives.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or λmax of the specific derivative)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound derivative.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3] Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[4][5]

Method 2: Thin-Layer Chromatography (TLC)

This protocol describes a standard TLC method for the rapid assessment of purity and for monitoring the progress of synthesis reactions.

Materials and Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the specific derivative.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Application: Spot a small amount of the sample solution onto the TLC plate baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.

  • Visualization:

    • Examine the dried plate under UV light at 254 nm.

    • Further visualization can be achieved by staining with potassium permanganate solution followed by gentle heating.

Data Analysis:

Calculate the Retention Factor (Rf) for the main spot and any impurity spots. The purity is estimated by visually comparing the intensity of the main spot to any secondary spots.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and TLC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for purity assessment using RP-HPLC.

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis dissolve Dissolve Sample spot Spot Sample on TLC Plate dissolve->spot develop Develop Plate in Chamber spot->develop dry Dry the Plate develop->dry uv Visualize under UV Light dry->uv stain Stain (optional) uv->stain calculate Calculate Rf Values stain->calculate

Caption: Workflow for purity assessment using TLC.

References

Cross-referencing experimental vs. predicted spectroscopic data for 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of predicted spectroscopic data for the compound 4-ethoxy-2-fluoropyridine, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages computational models to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. This information is intended to serve as a valuable reference for the characterization and identification of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions were generated using established computational methods and provide a baseline for comparison with future experimental findings.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-36.45Doublet of doublets (dd)J(H-F) = 4.5, J(H-H) = 2.5
H-56.60Doublet of doublets (dd)J(H-H) = 8.0, J(H-F) = 2.5
H-67.85Doublet (d)J(H-H) = 8.0
O-CH₂4.10Quartet (q)J(H-H) = 7.0
CH₃1.40Triplet (t)J(H-H) = 7.0

Prediction methodology involved the use of online NMR prediction tools that utilize a combination of database and increment-based approaches.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2164.5 (d, J(C-F) ≈ 240 Hz)
C-398.0 (d, J(C-F) ≈ 5 Hz)
C-4165.0
C-5107.0 (d, J(C-F) ≈ 15 Hz)
C-6145.0 (d, J(C-F) ≈ 10 Hz)
O-CH₂64.0
CH₃14.5

Predicted using online ¹³C NMR predictors. The values in parentheses for carbons coupled to fluorine indicate the predicted coupling constant.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2980-2850Medium-StrongC-H stretch (aliphatic)
1600-1550StrongC=C and C=N stretching (aromatic ring)
1300-1200StrongC-O stretch (aryl ether)
1250-1150StrongC-F stretch
1100-1000MediumC-O stretch (aliphatic ether)

IR predictions are based on typical vibrational frequencies for the functional groups present in the molecule.

Methodologies

Computational Prediction Protocols

The predicted spectroscopic data presented in this guide were obtained using publicly available online prediction tools.

  • ¹H and ¹³C NMR Prediction: The chemical shifts and coupling constants were predicted using algorithms that analyze the molecular structure and compare it against large databases of experimentally determined spectra. These tools often employ a combination of methods, including fragment-based approaches and machine learning models, to estimate the spectral parameters.

  • IR Spectrum Prediction: The predicted infrared absorption bands are based on the characteristic vibrational frequencies of the functional groups present in this compound. These values are derived from established correlation tables that link specific molecular vibrations to their corresponding wavenumber ranges in the IR spectrum.

Standard Experimental Protocols

The following are detailed, standard methodologies for the experimental acquisition of spectroscopic data for a small molecule like this compound.

¹H and ¹³C NMR Spectroscopy [1][2][3]

  • Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • ¹H NMR Acquisition: A standard one-pulse experiment would be performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans would be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment would be run to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts would be referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy [4][5][6][7][8]

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is a common method. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr and pressed into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

  • Instrumentation: An FT-IR spectrometer would be used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) [9][10][11][12][13]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is chosen. For a relatively small and volatile molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for comparing predicted and experimental spectroscopic data, a crucial process in chemical structure verification.

spectroscopic_data_workflow Workflow for Spectroscopic Data Comparison cluster_predicted Computational Prediction cluster_experimental Experimental Acquisition cluster_analysis Data Analysis and Comparison mol_structure Molecular Structure (this compound) predict_nmr Predict NMR Spectra (¹H, ¹³C) mol_structure->predict_nmr predict_ir Predict IR Spectrum mol_structure->predict_ir predicted_data Predicted Spectroscopic Data predict_nmr->predicted_data predict_ir->predicted_data compare_data Cross-Reference Predicted vs. Experimental Data predicted_data->compare_data synthesis Synthesize/Obtain Compound run_nmr Acquire NMR Spectra synthesis->run_nmr run_ir Acquire IR Spectrum synthesis->run_ir experimental_data Experimental Spectroscopic Data run_nmr->experimental_data run_ir->experimental_data experimental_data->compare_data structure_verification Structure Verification/Elucidation compare_data->structure_verification

Caption: Workflow for comparing predicted and experimental spectroscopic data.

References

Safety Operating Guide

Prudent Disposal of 4-Ethoxy-2-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of 4-Ethoxy-2-fluoropyridine based on general principles for handling halogenated organic compounds. A specific Safety Data Sheet (SDS) for this compound with detailed hazard and disposal information was not available in the sources found. Therefore, this compound must be handled with extreme caution, assuming it to be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. For this compound, a halogenated pyridine derivative, a stringent disposal protocol is necessary. The absence of comprehensive safety data necessitates a conservative approach, treating the compound as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the unknown specific hazards of this compound, recommendations are based on handling similar, potentially hazardous chemical structures.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.
Body Protection A laboratory coat is mandatory. For tasks with a potential for splashing, a chemical-resistant apron should also be worn.
Respiratory Protection All handling and preparation for disposal of this compound should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must adhere to a strict protocol to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Do not mix this compound with non-halogenated waste streams.

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

2. Waste Collection and Storage:

  • Solid Waste: Collect any solid this compound waste, along with contaminated items such as spatulas or weighing boats, in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and bench paper that have been in contact with the compound must be disposed of as hazardous solid waste in a designated, sealed container or bag.[1]

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[2]

3. Container Labeling:

  • All waste containers must be clearly and securely labeled with "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," and any other information required by your institution's EHS department.

4. Storage Pending Disposal:

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.[3]

5. Professional Disposal Arrangement:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Provide the contractor with all available information regarding the waste, including its chemical composition and any known or suspected hazards.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [5] Evaporation in a fume hood is not an acceptable method of disposal.

6. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination must also be disposed of as hazardous waste.[2]

Recommended Disposal Method

The preferred and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound into less harmful components.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic ppe->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Liquid Waste (Solutions) segregate->collect_liquid label_waste Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_waste collect_liquid->label_waste store_waste Store Sealed Container in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY. NOT FOR MEDICINAL, HOUSEHOLD, OR OTHER USES.

This document provides critical safety, handling, and disposal information for 4-Ethoxy-2-fluoropyridine (CAS No. 175965-82-9). Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: [1]

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles with side shields or Face ShieldMust be worn at all times when handling the compound to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is required to protect skin from contact.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Plan: Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow details the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated labware, PPE) waste_container Designated, Labeled, Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Solutions containing the compound) liquid_waste->waste_container ehs Contact Environmental Health & Safety (EHS) for Pickup waste_container->ehs incineration Licensed Chemical Incineration ehs->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.